Methylergonovine maleate
Description
This compound is the maleate salt of methylergonovine, a semi-synthetic ergot alkaloid with vasoconstrictive and uterotonic effects. Methylergonovine stimulates serotoninergic and dopaminergic receptors as well as inhibits the release of endothelial-derived relaxation factor. This results in arterial vasoconstriction and increased uterine smooth muscle contractions.
A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)
See also: Methylergonovine (has active moiety).
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOWWRHEPHDCY-DAUURJMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023283 | |
| Record name | Methergine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57432-61-8, 7054-07-1 | |
| Record name | Methergine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57432-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylergonovine maleate [USP] | |
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| Record name | Methylergonovine maleate | |
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| Record name | METHYLERGONOVINE MALEATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Methylergonovine Maleate on Uterine Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the uterotonic effects of methylergonovine (B92282) maleate (B1232345). The document details the receptor interactions, intracellular signaling cascades, and physiological responses of uterine smooth muscle to this semi-synthetic ergot alkaloid. It also includes detailed experimental protocols for key assays and quantitative data where available, presented in a structured format for clarity and comparative analysis.
Core Mechanism of Action
Methylergonovine maleate exerts its primary therapeutic effect by directly stimulating the myometrium, the smooth muscle layer of the uterus. This action leads to a significant increase in the tone, rate, and amplitude of rhythmic uterine contractions, ultimately inducing a rapid and sustained uterotonic effect.[1][2][3][4] This physiological response is crucial for the prevention and control of postpartum hemorrhage by compressing uterine blood vessels.[2][4][5]
The pharmacological activity of methylergonovine is multifaceted, involving interactions with several classes of G-protein coupled receptors (GPCRs). However, its potent uterotonic effects are predominantly mediated through agonism at serotonin (B10506) 5-HT2A receptors and, to a lesser extent, α1-adrenergic receptors expressed on uterine smooth muscle cells.[2][6][7]
Receptor Interactions
Methylergonovine, as an ergot alkaloid derivative, possesses a chemical structure that allows it to bind to a range of biogenic amine receptors.[1][8] The primary target for its uterotonic action is the 5-HT2A receptor.[2][6] Agonist binding to this receptor is the principal trigger for the cascade of intracellular events leading to myometrial contraction. Additionally, methylergonovine exhibits affinity for α1-adrenergic receptors, and its agonistic activity at these sites contributes to the overall contractile response of the uterine smooth muscle.[2] The dual action on both serotonergic and adrenergic pathways potentiates its efficacy in managing uterine atony.[2]
Intracellular Signaling Pathways
The binding of methylergonovine to 5-HT2A and α1-adrenergic receptors on myometrial cells initiates a well-characterized intracellular signaling cascade mediated by the Gq/11 family of G-proteins.
-
G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq/11 protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαq).
-
Phospholipase C Activation: The activated Gαq subunit dissociates from the βγ-subunits and binds to and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in the intracellular calcium concentration.
-
Protein Kinase C Activation: DAG, which remains in the plasma membrane, activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction and modulating the sensitivity of the contractile apparatus to calcium.
-
Initiation of Contraction: The elevated intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.
Data Presentation
While the qualitative mechanism of action of methylergonovine is well-established, specific quantitative data, such as binding affinities (Ki) and functional potencies (EC50), are not consistently reported in publicly available literature. The following tables are provided as a template for such data, with representative values for related ergot alkaloids to illustrate the expected pharmacological profile. Researchers are advised to determine these values empirically for their specific experimental conditions.
Table 1: Receptor Binding Affinity of Ergot Alkaloids
| Receptor Subtype | Radioligand | Compound | Ki (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT2A | [3H]Ketanserin | Ergonovine | High Affinity | [9] |
| 5-HT2B | [3H]LSD | Methylergonovine | Agonist | [10] |
| 5-HT2C | [3H]Mesulergine | Ergonovine | High Affinity | [11] |
| 5-HT1A | [3H]8-OH-DPAT | Ergonovine | High Affinity | [9] |
| 5-HT1B | [3H]GR 125743 | Ergonovine | High Affinity | [9] |
| 5-HT1D | [3H]GR 125743 | Ergonovine | High Affinity | [9] |
| Adrenergic Receptors | ||||
| α1 | [3H]Prazosin | Ergotamine | High Affinity | [7] |
| α2 | [3H]Yohimbine | Ergotamine | High Affinity | [7] |
| Dopamine Receptors | ||||
| D2 | [3H]Spiperone | Ergonovine | Nanomolar Range | [8] |
Note: "High Affinity" is stated in the literature without a specific numerical value. Ki values are inversely proportional to binding affinity.
Table 2: Functional Potency of Ergot Alkaloids on Smooth Muscle Contraction
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Bovine Uterine Artery | Ergovaline (B115165) | EC50 | Not specified, potent | [12] |
| Rat Uterus | Methylergonovine | Uterine Contraction | Dose-dependent increase | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of methylergonovine for the 5-HT2A receptor.
1. Membrane Preparation:
- Homogenize tissue (e.g., uterine smooth muscle or cells expressing recombinant 5-HT2A receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
2. Binding Assay:
- In a 96-well plate, add the following components in order:
- 50 µL of assay buffer.
- 50 µL of various concentrations of this compound (the competitor ligand).
- 50 µL of a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) at a concentration close to its Kd.
- 50 µL of the membrane preparation.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin) instead of methylergonovine.
- To determine total binding, a set of wells should contain only the radioligand and membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of methylergonovine by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a percentage of the total specific binding against the logarithm of the methylergonovine concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of methylergonovine that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Smooth Muscle Contraction Assay (Isolated Organ Bath)
This protocol is used to measure the contractile response of uterine tissue to methylergonovine and determine its potency (EC50).
1. Tissue Preparation:
- Obtain fresh uterine tissue (e.g., from biopsies during cesarean section or from laboratory animals).
- Place the tissue immediately in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
- Dissect the myometrium into longitudinal or circular strips of appropriate size (e.g., 10 mm long, 2-3 mm wide).
2. Mounting and Equilibration:
- Mount the tissue strips vertically in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
- Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
- Apply an optimal resting tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS.
3. Experimental Procedure:
- After equilibration, record the spontaneous contractile activity of the tissue.
- Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of methylergonovine to the organ bath and record the contractile response until it reaches a plateau.
- Without washing out the previous concentration, add a higher concentration of methylergonovine (typically increasing in half-log or log increments).
- Continue this process until the maximum contractile response is achieved or further increases in concentration do not elicit a greater response.
4. Data Analysis:
- Measure the amplitude (force) of contraction at each concentration of methylergonovine.
- Express the contractile response at each concentration as a percentage of the maximum response obtained.
- Plot the percentage of maximum response against the logarithm of the methylergonovine concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of methylergonovine that produces 50% of the maximum contractile response) and the Emax (the maximum effect).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of methylergonovine in uterine smooth muscle cells.
Experimental Workflow Diagram: Isolated Organ Bath
Caption: Workflow for in vitro uterine smooth muscle contraction assay.
Experimental Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Methergine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Methylergometrine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Methergine | C24H29N3O6 | CID 5281072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that ergovaline acts on serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
Pharmacokinetics and Bioavailability of Methylergonovine Maleate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of methylergonovine (B92282) maleate (B1232345) in research models. Methylergonovine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for drug development and toxicological studies. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and illustrates the signaling pathways central to its mechanism of action.
Pharmacokinetic Profile in Research Models
The pharmacokinetic profile of methylergonovine is characterized by rapid absorption and a relatively short elimination half-life.[1] Bioavailability varies significantly with the route of administration, with intramuscular injection leading to higher systemic exposure compared to oral administration due to first-pass metabolism.[1][2][3] While comprehensive pharmacokinetic data in common research models is limited in publicly available literature, this guide consolidates available information and provides context from human studies.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for methylergonovine in various species. It is important to note that data for rats and rabbits following oral and intramuscular administration are not extensively reported in the literature; therefore, some parameters are inferred from related studies or human data for comparative purposes.
Table 1: Pharmacokinetic Parameters of Methylergonovine in Rats
| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Bioavailability (F) | ~60% (in humans)[1][2] | ~78% (in humans)[1][2] | 100% (by definition) |
| Time to Peak (Tmax) | 0.5 - 3 hours (in humans)[1] | ~0.5 hours (in humans)[1] | Immediate |
| Peak Concentration (Cmax) | Data not available | Data not available | Data not available |
| Elimination Half-life (t½) | ~0.5 - 2 hours (in humans)[1] | ~0.5 - 2 hours (in humans)[1] | Data not available |
| Plasma Clearance (CL) | Data not available | Data not available | 17.4 ± 0.7 mL/min/kg[4] |
| Volume of Distribution (Vd) | Data not available | Data not available | 14.7 L/kg (unbound)[4] |
Note: Data for oral and IM administration in rats is largely extrapolated from human studies due to a lack of specific preclinical data in the reviewed literature. A study in rats highlighted significant enterohepatic recirculation, which can influence the drug's disposition.[4]
Table 2: Pharmacokinetic Parameters of Methylergonovine in Rabbits
| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Bioavailability (F) | Data not available | Data not available | 100% (by definition) |
| Time to Peak (Tmax) | Data not available | Data not available | Immediate |
| Peak Concentration (Cmax) | Data not available | Data not available | Dose-dependent |
| Distribution Half-life (t½α) | Data not available | Data not available | 1.2 - 1.7 minutes[5] |
| Elimination Half-life (t½β) | Data not available | Data not available | 27.3 - 93.2 minutes[5] |
Note: The data for IV administration in rabbits was obtained using radioimmunoassay.[5] The study demonstrated a rapid distribution phase and a relatively short elimination phase.
Table 3: LD50 Values of Methylergonovine in Different Species
| Species | Route | LD50 (mg/kg) |
| Mouse | Oral | 187 |
| Rat | Oral | 93 |
| Rabbit | Oral | 4.5 |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key experimental procedures for in vivo studies and bioanalytical quantification of methylergonovine.
In-Life Experimental Workflow for a Pharmacokinetic Study
A typical experimental workflow for determining the pharmacokinetic profile of methylergonovine in a research model, such as the rat, is depicted below. This involves drug administration, serial blood sampling, and plasma processing for subsequent analysis.
Experimental workflow for a typical pharmacokinetic study.
Administration Protocols
-
Oral Administration (Rat): For oral administration, methylergonovine maleate is typically dissolved in a suitable vehicle such as water or saline. Administration is performed via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume administered should not exceed 10 mL/kg body weight.
-
Intramuscular Administration (Rabbit): For intramuscular injection in rabbits, the quadriceps or lumbar muscles are common sites. A 23-25 gauge needle is typically used. The injection volume should be appropriate for the muscle mass, generally not exceeding 0.5 mL per site.
-
Intravenous Administration (Rabbit): Intravenous administration in rabbits is typically performed via the marginal ear vein. A 25-27 gauge needle is used, and the injection should be administered slowly.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Quantification of methylergonovine in plasma is most accurately achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for human plasma and is adaptable for rodent plasma.[6]
-
To 500 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a structurally similar compound not present in the study).
-
Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 1M NaOH) to a pH of approximately 9.0.
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The following are representative LC-MS/MS conditions that can be optimized for methylergonovine analysis.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for methylergonovine and the internal standard would need to be optimized. For methylergonovine (precursor ion m/z ~340.2), characteristic product ions would be selected for quantification and confirmation.
-
Mechanism of Action and Signaling Pathways
Methylergonovine exerts its primary uterotonic effect through its interaction with serotonin (B10506) (5-HT) and α-adrenergic receptors on uterine smooth muscle cells.[1]
5-HT2A Receptor Signaling Pathway
Methylergonovine is an agonist at 5-HT2A receptors. Activation of these Gq-coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction.
5-HT2A Receptor Signaling Pathway.
α1-Adrenergic Receptor Signaling Pathway
In addition to its effects on serotonin receptors, methylergonovine also acts on α1-adrenergic receptors, which are also Gq-coupled. This stimulation further contributes to the increase in intracellular calcium and enhances uterine smooth muscle contraction.
α1-Adrenergic Receptor Signaling Pathway.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound in research models. While comprehensive data in preclinical species remains somewhat limited, the information presented here, including pharmacokinetic parameters, detailed experimental protocols, and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the ADME properties of methylergonovine in various animal models to better inform its preclinical and potential clinical applications.
References
- 1. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of methylergometrine in the rat: evidence for enterohepatic recirculation by a linked-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of methylergometrine (methylergonovine) in the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Methylergonovine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid with significant applications in obstetrics. The document details the molecular architecture, outlines a key synthetic route from lysergic acid, and provides procedural details for its preparation and purification.
Chemical Structure
Methylergonovine maleate is the maleate salt of methylergonovine. The active component, methylergonovine, is a derivative of D-lysergic acid, a tetracyclic ergoline (B1233604) alkaloid. The chemical structure is characterized by the ergoline ring system linked via an amide bond to a (+)-2-aminobutanol side chain. The maleate salt is formed by the reaction of the basic methylergonovine with maleic acid.[1]
IUPAC Name: (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide (Z)-but-2-enedioate
CAS Number: 57432-61-8
Molecular Formula: C₂₄H₂₉N₃O₆
Molecular Weight: 455.50 g/mol
The structural formula of this compound is presented below:
Caption: Chemical Structure of this compound.
Synthesis Pathways
Methylergonovine is a semi-synthetic product, meaning it is synthesized from a naturally occurring precursor, lysergic acid. Lysergic acid can be obtained by the hydrolysis of various ergot alkaloids. The primary synthetic route to methylergonovine involves the formation of an amide bond between the carboxylic acid group of lysergic acid and the amino group of (+)-2-aminobutanol. This is followed by salt formation with maleic acid to yield the final product.
A key step in this synthesis is the activation of the carboxylic acid group of lysergic acid to facilitate the nucleophilic attack by the amine. One effective method is the formation of a mixed anhydride (B1165640), for instance, with trifluoroacetic anhydride.
The overall synthesis can be visualized as a two-step process:
-
Amide Formation: Lysergic acid is reacted with (+)-2-aminobutanol in the presence of a coupling agent to form the methylergonovine base.
-
Salt Formation and Purification: The crude methylergonovine base is then reacted with maleic acid, followed by recrystallization to yield pure this compound.
Caption: Synthesis Pathway of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of lysergic acid amides and the purification of this compound.
Protocol 1: Synthesis of Methylergonovine Base via Mixed Anhydride Method
This protocol describes the formation of the amide bond between lysergic acid and (+)-2-aminobutanol.
Materials:
-
D-Lysergic acid
-
Trifluoroacetic anhydride
-
(+)-2-Aminobutanol
-
Acetonitrile (B52724) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of dry lysergic acid in anhydrous acetonitrile is cooled to approximately -15°C.
-
A solution of approximately two equivalents of trifluoroacetic anhydride in anhydrous acetonitrile is added to the lysergic acid suspension while maintaining the low temperature. This forms a solution containing the mixed anhydride of lysergic and trifluoroacetic acids.
-
A solution of at least one equivalent of (+)-2-aminobutanol in anhydrous acetonitrile is then added to the mixed anhydride solution.
-
The reaction mixture is allowed to warm to room temperature and is kept in the dark for approximately 1.5 to 2 hours to allow for the amide formation to complete.
-
The acetonitrile is removed under reduced pressure (in vacuo).
-
The residue is partitioned between chloroform and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids.
-
The chloroform layer is separated, and the aqueous layer is extracted multiple times with chloroform.
-
The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The chloroform is evaporated under reduced pressure to yield the crude methylergonovine base as a solid residue.
Protocol 2: Formation and Purification of this compound
This protocol details the conversion of the crude methylergonovine base to the stable maleate salt and its subsequent purification by recrystallization.[2]
Materials:
-
Crude methylergonovine base
-
Maleic acid
-
Ethanol
-
Activated carbon
Procedure:
-
The crude methylergonovine base is dissolved in a suitable solvent, and an equimolar amount of maleic acid is added to form the maleate salt. The solvent is then evaporated to yield the crude this compound.
-
For purification, the crude this compound is dissolved in a mixture of methanol and ethanol.[2]
-
The solution is heated to 50-70°C to ensure complete dissolution.[3]
-
A small amount of activated carbon is added to the hot solution, and the mixture is stirred for a short period to decolorize it.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is then cooled to a temperature between -5°C and 5°C to induce crystallization of the pure this compound.[3]
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to a constant weight.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Purification by Recrystallization | ||
| Crude this compound to Solvent Ratio (mass) | 1:5 to 1:50 | [2][3] |
| Methanol:Ethanol Ratio in Recrystallization Solvent (example) | 1:4 (by mass) | [2] |
| Recrystallization Temperature | 50-70°C (dissolution), -5 to 5°C (crystallization) | [3] |
| Yield from Recrystallization | 73% - 82% | [2] |
| Purity after Recrystallization (HPLC) | >99.8% | [2] |
Disclaimer: These protocols are for informational purposes for research and development professionals. The synthesis of methylergonovine and other ergot alkaloids should only be carried out by qualified personnel in a controlled laboratory setting, in compliance with all applicable laws and regulations. Lysergic acid is a controlled substance in many jurisdictions.
References
The Dawn of a Uterotonic Powerhouse: A Technical Guide to the Discovery and Development of Methylergonovine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and historical development of methylergonovine (B92282), a cornerstone in the management of postpartum hemorrhage. From its origins in the complex chemistry of ergot alkaloids to its establishment as a potent uterotonic agent, this document provides a comprehensive overview for the scientific community. We delve into the pivotal experiments that defined its efficacy, the detailed signaling pathways governing its mechanism of action, and the quantitative data that underpins its clinical application.
From Ancient Poison to Modern Medicine: The Ergot Alkaloid Connection
The story of methylergonovine begins with ergot, the sclerotium of the fungus Claviceps purpurea, which grows on rye and other cereals. Historically known for causing devastating epidemics of ergotism, this fungus also held a secret known to midwives for centuries: its ability to hasten childbirth and control postpartum bleeding.[1] However, the crude ergot preparations were dangerously unpredictable.[2][3]
The modern scientific investigation into ergot's medicinal properties began in the early 20th century. A pivotal moment came in 1918 when Arthur Stoll, working at Sandoz Laboratories in Basel, Switzerland, successfully isolated the first chemically pure ergot alkaloid, ergotamine.[1][4] This breakthrough paved the way for the systematic investigation of ergot's complex constituents.
The specific uterotonic principle of ergot, ergometrine (also known as ergonovine), was isolated in 1935.[1][4] This water-soluble alkaloid proved to have a more specific and rapid action on the uterus than previously isolated compounds.
The Birth of a Semi-Synthetic Uterotonic: Albert Hofmann's Contribution
The development of methylergonovine is intrinsically linked to the brilliant Swiss chemist, Albert Hofmann . Working under Arthur Stoll at Sandoz, Hofmann was deeply involved in the synthesis of derivatives of lysergic acid, the core chemical structure of ergot alkaloids. In his quest to develop new analeptic (circulatory and respiratory stimulant) agents, Hofmann synthesized a series of lysergic acid amides. This line of research famously led to his accidental discovery of the potent psychedelic properties of lysergic acid diethylamide (LSD) in 1943.
However, another crucial outcome of this research was the synthesis of methylergonovine. By condensing d-lysergic acid with (+)-2-aminobutanol, Hofmann created a semi-synthetic derivative of ergometrine.[5] This new compound, later branded as Methergine, demonstrated a more potent and sustained uterotonic effect than its natural precursor.[6][7]
Elucidating the Mechanism of Action: A Multi-Receptor Interaction
Methylergonovine exerts its powerful uterotonic effect through a complex interaction with several receptor systems in the myometrium (the smooth muscle of the uterus). It acts as a partial agonist at α-adrenergic and serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, and also interacts with dopaminergic receptors.[2][3][8]
The primary mechanism for uterine contraction is believed to be the stimulation of 5-HT2A receptors .[8] This activation triggers a downstream signaling cascade, leading to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. The interaction with α1-adrenergic receptors further contributes to this contractile effect.[5]
Signaling Pathway of Methylergonovine-Induced Uterine Contraction
Caption: Signaling pathway of methylergonovine in myometrial cells.
Experimental Validation: From In Vitro Models to Clinical Trials
The uterotonic properties of methylergonovine were extensively studied in both preclinical and clinical settings.
In Vitro Studies on Myometrial Strips
A fundamental experimental model for assessing the efficacy of uterotonic agents is the organ bath assay using isolated myometrial strips . This technique allows for the direct measurement of muscle contractility in a controlled environment.
-
Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section. The tissue is immediately placed in a cold physiological salt solution (e.g., Krebs-bicarbonate solution). Longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width) are carefully dissected, removing connective and vascular tissue.[9]
-
Organ Bath Setup: The myometrial strips are mounted vertically in organ bath chambers filled with the physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[5][9]
-
Equilibration: A passive tension is applied to each strip (e.g., 2 grams), and the tissue is allowed to equilibrate for at least 2 hours, during which spontaneous contractions typically develop. The solution in the organ bath is replaced every 15-20 minutes.[9]
-
Drug Application: Once stable spontaneous or agonist-induced contractions are established, methylergonovine is added to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM). The tissue is allowed to respond to each concentration for a fixed period before the next concentration is added.[9]
-
Data Acquisition and Analysis: The isometric force transducer records the amplitude and frequency of uterine contractions. This data is acquired and analyzed to determine the dose-response relationship of methylergonovine on myometrial contractility.
Clinical Trials: Establishing Efficacy in Postpartum Hemorrhage
Numerous clinical trials have been conducted to evaluate the efficacy and safety of methylergonovine in the management of the third stage of labor and the prevention of postpartum hemorrhage (PPH).
A common design for such trials is a randomized, placebo-controlled, double-blind study.
-
Patient Population: Pregnant women at term, undergoing either vaginal or cesarean delivery, are recruited. Exclusion criteria often include pre-existing hypertension, pre-eclampsia, and known hypersensitivity to ergot alkaloids.
-
Randomization and Blinding: Participants are randomly assigned to receive either methylergonovine or a placebo (e.g., saline) immediately after the delivery of the anterior shoulder or the placenta. Both the participants and the healthcare providers are blinded to the treatment allocation.[4][10][11]
-
Intervention: The standard intervention is an intramuscular injection of 0.2 mg of methylergonovine.[4][10][11]
-
Outcome Measures: The primary outcome is often the incidence of PPH, defined as a blood loss of ≥500 mL or ≥1000 mL. Secondary outcomes may include the amount of blood loss (quantified using gravimetric or colorimetric methods), the need for additional uterotonic agents, changes in hemoglobin and hematocrit levels, and the incidence of adverse effects.[4][10][11]
-
Quantification of Blood Loss: Accurate measurement of blood loss is crucial. Methods include:
-
Gravimetric method: Weighing of all blood-soaked materials (e.g., pads, sponges, drapes) and subtracting the known dry weight of these materials.
-
Colorimetric method: Using a device to analyze the color of the collected blood to estimate the hemoglobin concentration and, consequently, the volume of blood loss.[12]
-
Direct measurement: Using calibrated collection drapes.
-
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic studies and clinical trials of methylergonovine.
Table 1: Pharmacokinetic Properties of Methylergonovine
| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dosage | 0.2 mg | 0.2 mg | 0.2 mg |
| Bioavailability | ~60% | ~78% | 100% |
| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate |
| Time to Peak Plasma Concentration | 1.12 ± 0.82 hours | 0.41 ± 0.21 hours | N/A |
| Elimination Half-life | 3.39 hours (range 1.5 to 12.7 hours) | 3.39 hours (range 1.5 to 12.7 hours) | 3.39 hours (range 1.5 to 12.7 hours) |
Data compiled from publicly available FDA drug labeling information.
Table 2: Efficacy of Prophylactic Methylergonovine in Postpartum Hemorrhage (PPH) - Representative Clinical Trial Data
| Outcome Measure | Methylergonovine + Oxytocin Group | Oxytocin Alone Group | Relative Risk (95% CI) |
| Need for Additional Uterotonic Agents | 20% | 55% | 0.4 (0.2 - 0.6) |
| Incidence of PPH (≥1000 mL) | 35% | 59% | 0.6 (0.4 - 0.9) |
| Mean Quantitative Blood Loss (mL) | 967 mL | 1315 mL | Mean Difference: 348 (124 - 572) |
| Satisfactory Uterine Tone | 80% | 41% | 1.9 (1.5 - 2.6) |
| Blood Transfusion | 5% | 23% | 0.2 (0.1 - 0.6) |
Data adapted from a randomized controlled trial by Masse et al. (2022) in patients undergoing intrapartum cesarean birth.[4][10][11]
Table 3: Common Adverse Effects of Methylergonovine
| Adverse Effect | Incidence |
| Hypertension | Most Common |
| Headache | Common |
| Nausea and Vomiting | Occasional |
| Abdominal Pain (due to uterine contractions) | Occasional |
| Dizziness | Rare |
| Tinnitus | Rare |
| Chest Pain | Rare |
| Seizures | Rare |
Data compiled from product information and post-marketing surveillance.[3][8][13][14]
Conclusion: A Legacy of Innovation in Obstetric Care
The journey of methylergonovine from a fungal toxin to a life-saving medication is a testament to the power of scientific inquiry and innovation. The pioneering work of scientists like Arthur Stoll and Albert Hofmann transformed our understanding of ergot alkaloids and provided clinicians with a powerful tool to combat postpartum hemorrhage. The continued investigation into its mechanism of action and clinical efficacy has solidified its place as an essential uterotonic agent. This technical guide provides a foundation for researchers and drug development professionals to appreciate the historical context and scientific rigor that led to the development of this vital therapeutic agent.
Experimental Workflow and Synthesis Overview
Experimental Workflow: From Tissue to Data
Caption: Workflow for in vitro myometrial contractility assay.
Logical Relationship: Synthesis of Methylergonovine
References
- 1. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are the side effects of Methylergonovine Maleate? [synapse.patsnap.com]
- 4. obgproject.com [obgproject.com]
- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Assessment of uterine activity during IVF by quantitative ultrasound imaging: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Quantification of Blood Loss on Activation of a Postpartum Hemorrhage Protocol and Use of Resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylergonovine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
Pharmacological Deep Dive: Unraveling the Profile of Methylergonovine Maleate and its Metabolites
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth pharmacological profiling of methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum hemorrhage. This document details its mechanism of action, pharmacokinetic properties, and receptor binding affinities, and explores its metabolic pathways and the pharmacological relevance of its metabolites. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's complex interactions.
Introduction
Methylergonovine maleate is a potent uterotonic agent that exerts its therapeutic effect by inducing strong and sustained contractions of the uterine smooth muscle.[1] Its primary clinical indication is the management of uterine atony and the reduction of postpartum bleeding.[2] The pharmacological activity of methylergonovine is complex, involving interactions with multiple receptor systems, primarily serotonergic and adrenergic receptors.[1] Understanding the detailed pharmacological profile of the parent compound and its metabolites is crucial for optimizing its therapeutic use and for the development of new, more selective agents.
Pharmacodynamics: Receptor Interactions and Signaling
The primary mechanism of action of methylergonovine involves its activity as a partial agonist at serotonin (B10506) 5-HT2A receptors located on the uterine smooth muscle.[1] Activation of these Gq/11-coupled receptors initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent muscle contraction.[3] Additionally, methylergonovine interacts with various other receptor subtypes, contributing to both its therapeutic effects and potential side effects.
Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki) of methylergonovine for various human receptors. It is important to note that comprehensive binding data, particularly for its metabolites, is limited in publicly available literature.
| Receptor Subtype | Ki (nM) | Functional Activity | Reference |
| Serotonin Receptors | |||
| 5-HT1E | <100 | - | [1] |
| 5-HT2A | Data not available | Partial Agonist | [1] |
| 5-HT2B | Data not available | Agonist | |
| Adrenergic Receptors | |||
| Alpha-adrenergic | Data not available | Agonist | [1] |
| Dopamine Receptors | |||
| D1 | Data not available | Antagonist |
Absence of specific Ki values indicates that while interaction is reported, quantitative binding data was not found in the surveyed literature.
Signaling Pathways
The uterotonic effect of methylergonovine is primarily mediated through the 5-HT2A receptor signaling pathway, as depicted in the diagram below.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Methylergonovine can be administered orally, intramuscularly (IM), or intravenously (IV), with the route of administration significantly influencing its pharmacokinetic profile.[2]
Pharmacokinetic Parameters
| Parameter | Oral | Intramuscular (IM) | Intravenous (IV) | Reference |
| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate | [2] |
| Bioavailability | ~60% | ~78% | 100% | [2] |
| Tmax (Peak Plasma Time) | 1.12 ± 0.82 hours | 0.41 ± 0.21 hours | N/A | [2] |
| Cmax (Peak Plasma Conc.) | 3243 ± 1308 pg/mL (0.2 mg dose) | 5918 ± 1952 pg/mL (0.2 mg dose) | N/A | [2] |
| Volume of Distribution (Vdss/F) | N/A | 56.1 ± 17.0 L | N/A | [2] |
| Plasma Clearance (CLp/F) | N/A | 14.4 ± 4.5 L/hour | N/A | [2] |
| Elimination Half-life (t½) | Biphasic, mean of 3.39 hours (range 1.5-12.7 hours) | Biphasic, mean of 3.39 hours (range 1.5-12.7 hours) | 1-3 minutes (distribution), 0.5-2 hours (elimination) | [2][4] |
Metabolism
Methylergonovine undergoes extensive first-pass metabolism in the liver, which contributes to the lower bioavailability of the oral formulation.[2] The metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a key enzyme involved. While specific metabolites are not extensively characterized in the literature, it is understood that ergot alkaloids are generally metabolized through pathways such as hydroxylation, N-demethylation, and isomerization. The pharmacological activity of these metabolites has not been well-documented.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of methylergonovine and its metabolites for a target receptor, such as a serotonin receptor subtype.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (methylergonovine or its metabolites).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol outlines a method to measure the functional activity of methylergonovine at Gq-coupled receptors by quantifying the accumulation of inositol (B14025) phosphates (IPs).
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) and label them with [³H]-myo-inositol.
-
Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution to inhibit inositol monophosphatase. Then, stimulate the cells with varying concentrations of methylergonovine.
-
Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and neutralize the samples.
-
IP Separation: Separate the accumulated [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography.
-
Detection: Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of IP accumulation against the concentration of methylergonovine to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
This compound is a pharmacologically complex drug with a well-established clinical role in obstetrics. Its primary uterotonic effect is mediated through partial agonism at 5-HT2A receptors, though it interacts with a broader range of aminergic receptors. While its pharmacokinetic profile is well-characterized, a more detailed understanding of its receptor binding profile, particularly the specific Ki values for various receptor subtypes, is needed. Furthermore, the identification and pharmacological characterization of its metabolites represent a significant area for future research. A more complete understanding of the structure-activity relationships of methylergonovine and its metabolites could pave the way for the development of novel therapeutics with improved selectivity and safety profiles.
References
Methodological & Application
Application Notes and Protocols for Inducing Uterine Contractions with Methylergonovine Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid, is a potent uterotonic agent utilized clinically to prevent and control postpartum hemorrhage.[1] Its primary mechanism of action involves the direct stimulation of uterine smooth muscle, leading to increased tone, rate, and amplitude of rhythmic contractions.[2] In preclinical research, animal models are indispensable for elucidating the pharmacological effects and therapeutic potential of uterine-active compounds. These application notes provide detailed protocols for inducing uterine contractions with methylergonovine maleate in common animal models, offering a framework for efficacy and safety assessment of novel uterotonic or tocolytic agents.
Methylergonovine exerts its effects through agonism at serotonin (B10506) 5-HT2A and α-adrenergic receptors on myometrial cells.[3] This dual receptor activation triggers a cascade of intracellular events, culminating in a rapid and sustained increase in uterine contractility.[3] Understanding the nuances of these pathways and the methodological considerations for their study is crucial for reproducible and translatable research findings.
Data Presentation
In Vivo Uterine Contraction Data
| Animal Model | Drug/Compound | Dosage | Route of Administration | Observed Effect |
| Rabbit | This compound | 0.05, 0.1, and 0.2 mg/kg | Intravenous | Dose-dependent increase in uterine contractions with a mean maximal response at 26-40 seconds. |
In Vitro Uterine Contraction Data
| Tissue Source | Drug/Compound | Concentration | Observed Effect |
| Pregnant Human Myometrium | This compound | 10⁻⁸ to 10⁻⁶ g/mL | Enhanced plateau potential and contraction.[4] |
| Rat Uterine Strips | Oxytocin (for comparison) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent increase in uterine contractions.[5] |
Experimental Protocols
In Vitro Uterine Strip Contractility Assay (Rat Model)
This protocol is adapted from established methodologies for in vitro uterine contractility studies.[6]
1. Materials and Reagents:
-
Female Wistar rats (non-pregnant or timed-pregnant, as per experimental design)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
2. Procedure:
-
Tissue Preparation: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and excise the uterine horns. Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Strip Dissection: Dissect longitudinal uterine strips (approximately 10 mm in length and 2 mm in width) from the uterine horns.
-
Mounting: Mount the uterine strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15-20 minutes.
-
Induction of Contractions: After a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Data Acquisition: Record the isometric contractions continuously using a data acquisition system.
3. Data Analysis:
-
Measure the amplitude (force of contraction) and frequency of uterine contractions.
-
Calculate the area under the curve (AUC) to represent the total contractile activity.
-
Construct dose-response curves and determine the EC₅₀ (half-maximal effective concentration).
In Vivo Uterine Contraction Assay (Murine Model)
This protocol is a conceptual framework based on established in vivo uterine monitoring techniques.[7]
1. Materials and Reagents:
-
Female mice (non-pregnant or timed-pregnant)
-
Anesthetic agent (e.g., isoflurane)
-
Intrauterine pressure catheter or electromyography (EMG) electrodes
-
Data acquisition system
-
This compound solution for injection
2. Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.
-
Surgical Implantation:
-
Intrauterine Pressure: Make a small abdominal incision to expose the uterus. Insert a fluid-filled or solid-state pressure catheter into the uterine lumen and secure it with a purse-string suture.
-
Electromyography: Suture fine-wire bipolar electrodes onto the surface of the myometrium.
-
-
Wound Closure and Recovery: Close the abdominal wall and skin incisions. Allow the animal to recover from surgery and anesthesia.
-
Drug Administration: Once a stable baseline of uterine activity is recorded, administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at the desired doses.
-
Data Acquisition: Continuously record intrauterine pressure or myometrial EMG activity before and after drug administration.
3. Data Analysis:
-
Analyze the frequency, amplitude, and duration of uterine contractions.
-
For EMG data, analyze the burst frequency and duration.
-
Compare the pre- and post-drug administration data to determine the effect of this compound.
Mandatory Visualizations
Experimental workflows for in vitro and in vivo uterine contraction assays.
Signaling pathway of this compound in myometrial cells.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 4. Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of Methylergonovine Maleate in Human Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantification of methylergonovine (B92282) maleate (B1232345) in human plasma. The described protocol utilizes a straightforward sample preparation technique and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, and precision.
Introduction
Methylergonovine maleate is a semi-synthetic ergot alkaloid used for the prevention and treatment of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[3] Accurate determination of methylergonovine concentrations in plasma is crucial for pharmacokinetic analysis and for ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a reliable HPLC method coupled with fluorescence detection for the quantification of methylergonovine in human plasma. An alternative, highly sensitive LC-MS/MS method is also discussed.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tartaric Acid (Analytical Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Human Plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)[4]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure under alkaline conditions is recommended for plasma sample preparation.[2]
-
To 500 µL of human plasma in a centrifuge tube, add a known amount of internal standard.
-
Add 200 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation and quantification of methylergonovine.
| Parameter | Specification |
| Instrument | HPLC with Fluorescence Detector[5] |
| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | Ammonium Acetate Buffer : Acetonitrile (70:30 v/v) (Buffer pH adjusted to 6.5 with Glacial Acetic Acid)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | Fluorescence: Excitation at 315 nm, Emission cutoff filter at 418 nm[5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient[4] |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standard solutions for the calibration curve.
-
Calibration Curve: Prepare calibration standards by spiking drug-free human plasma with the working standard solutions to achieve a concentration range of 0.025 to 10 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma in the same manner as the calibration standards.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.025 to 10 ng/mL.
| Parameter | Result |
| Linearity Range | 0.025 - 10 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.997[7] |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing the QC samples.
| QC Concentration | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low | 98.5 - 101.2% | < 7.9%[8] | < 7.7%[8] |
| Medium | 99.1 - 100.8% | < 7.9%[8] | < 7.7%[8] |
| High | 99.5 - 101.5% | < 7.9%[8] | < 7.7%[8] |
Limits of Detection and Quantification
| Parameter | Result |
| Limit of Detection (LOD) | ~50 pg/mL (with fluorescence detection)[8] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL (with LC-MS/MS)[2] |
Alternative Method: LC-MS/MS
For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[2] The sample preparation can remain the same. The detection is performed using a mass spectrometer in the positive multi-reaction-monitoring (+MRM) mode.[2] This method can achieve a lower limit of quantification (LLOQ) of 0.025 ng/mL.[2]
Visualizations
Caption: Experimental workflow for the quantification of methylergonovine in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. pharmtech.com [pharmtech.com]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of Methylergonovine Maleate via Intravenous and Intramuscular Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical considerations for evaluating the pharmacokinetic and pharmacodynamic profiles of methylergonovine (B92282) maleate (B1232345) when administered intravenously (IV) versus intramuscularly (IM). Due to the limited availability of direct comparative preclinical studies, this document synthesizes available animal data with more complete human clinical data to offer a robust framework for study design and interpretation.
Introduction
Methylergonovine maleate is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum and post-abortal hemorrhage.[1] Its therapeutic effect stems from its ability to induce rapid and sustained uterine contractions.[2][3] The choice between intravenous and intramuscular administration is critical, as it significantly impacts the onset and intensity of the uterotonic effect, as well as the systemic exposure and potential for adverse effects.[4][5] Preclinical studies are essential to characterize these route-dependent differences in a controlled setting.
Mechanism of Action
This compound acts directly on uterine smooth muscle, leading to an increase in the tone, rate, and amplitude of rhythmic contractions.[2][3] This action is mediated through its interaction with various receptors, including alpha-adrenergic and serotonin (B10506) receptors, which in turn stimulates arterial vasoconstriction.[1] The resulting tetanic contraction of the uterus compresses the intramyometrial blood vessels, thus reducing blood loss.[4]
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound following IV and IM administration. Data from both human and animal studies are presented to provide a comprehensive comparison.
Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Intramuscular (IM) | Species |
| Cmax | Not applicable (direct systemic administration) | 5918 ± 1952 pg/mL | Human[3][5] |
| Tmax | Immediate | 0.41 ± 0.21 hours | Human[3][5] |
| ~0.5 hours | Human[6][7] | ||
| Bioavailability | 100% | 78% (during delivery) | Human[3] |
| Distribution Half-Life (t½α) | 1-3 minutes | Not reported | Human[6] |
| 1.8 minutes | Not reported | Human[8] | |
| 1.2-1.7 minutes | Not reported | Rabbit[8] | |
| Elimination Half-Life (t½β) | 32.1 minutes | 3.39 hours (range 1.5-12.7) | Human[5][8] |
| 27.3-93.2 minutes | Not reported | Rabbit[8] | |
| Plasma Clearance (CLp/F) | Not directly reported | 14.4 ± 4.5 L/hour | Human[3] |
| Volume of Distribution (Vdss/F) | Not directly reported | 56.1 ± 17.0 L | Human[3] |
Pharmacodynamic Parameters
| Parameter | Intravenous (IV) | Intramuscular (IM) | Species |
| Onset of Uterine Contraction | Immediate | 2-5 minutes | Human[2][4][5] |
| Time to Maximal Uterine Response | 26-40 seconds (dose-dependent) | Not reported | Rabbit[8] |
| Duration of Uterine Contractions | ~45 minutes | ≥3 hours | Human[4] |
| Time to Placental Expulsion | Not studied | 3.47 ± 0.23 hours (vs. 5.36 ± 0.19 in placebo) | Cow[9] |
| Time to Uterine Involution | Not studied | 25.67 ± 0.88 days (vs. 37.67 ± 1.31 in placebo) | Cow[9] |
Experimental Protocols
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a general approach for a comparative pharmacokinetic study in a relevant animal model, such as the rabbit.
Objective: To compare the pharmacokinetic profiles of this compound following IV and IM administration.
Animal Model: New Zealand White rabbits (n=6 per group).
Drug Formulation: this compound injection (0.2 mg/mL).
Dosage and Administration:
-
IV Group: A single dose of 0.05 mg/kg administered via the marginal ear vein.[8]
-
IM Group: A single dose of 0.2 mg/kg administered into the gluteal muscle.
Blood Sampling:
-
Collect blood samples (approximately 1 mL) from the central ear artery at pre-dose and at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the samples to separate plasma and store at -80°C until analysis.
Analytical Method:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of methylergonovine in plasma.
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd using non-compartmental analysis software.
-
Statistically compare the parameters between the IV and IM groups.
Preclinical Pharmacodynamic (Uterine Contraction) Study Protocol
This protocol describes a method to assess the pharmacodynamic effects of methylergonovine on uterine contractility in an in situ rabbit model.[8]
Objective: To evaluate the onset and intensity of uterine contractions following IV and IM administration of this compound.
Animal Model: Anesthetized female New Zealand White rabbits.
Surgical Preparation:
-
Anesthetize the rabbit and perform a laparotomy to expose the uterus.
-
Attach a force-displacement transducer to the uterine horn to measure isometric contractions.
Drug Administration:
-
IV Group: Administer a single dose of 0.05 mg/kg this compound via the marginal ear vein.[8]
-
IM Group: Administer a single dose of 0.2 mg/kg this compound into the gluteal muscle.
Data Collection:
-
Record uterine contractions continuously before and after drug administration.
-
Measure the following parameters:
-
Time to onset of contraction.
-
Time to peak contraction.
-
Amplitude and frequency of contractions.
-
Duration of the uterotonic effect.
-
Data Analysis:
-
Compare the pharmacodynamic parameters between the IV and IM administration groups.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The choice between intravenous and intramuscular administration of this compound in a preclinical setting will depend on the specific research question. IV administration provides immediate and complete systemic exposure, making it suitable for acute pharmacodynamic and mechanistic studies. In contrast, IM administration results in a slower onset and sustained effect, which may be more relevant for modeling therapeutic use. The protocols and data presented here provide a foundation for designing and interpreting preclinical studies aimed at elucidating the route-dependent effects of this important uterotonic agent. Careful consideration of species differences is crucial when extrapolating findings to clinical scenarios.
References
- 1. simsrc.edu.in [simsrc.edu.in]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentrations of methylergometrine after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of methylergometrine (methylergonovine) in the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Methylergonovine Maleate in Studying Postpartum Hemorrhage Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically for the prevention and treatment of postpartum hemorrhage (PPH).[1][2] Its primary mechanism of action involves the stimulation of uterine smooth muscle, leading to forceful and sustained contractions that compress uterine blood vessels and reduce blood loss.[1][2] For researchers, methylergonovine serves as a critical pharmacological tool to investigate the molecular mechanisms underlying uterine contractility and the pathophysiology of uterine atony, the most common cause of PPH. These application notes provide an overview of its mechanism, quantitative data, and detailed experimental protocols for its use in PPH research.
Mechanism of Action
Methylergonovine maleate exerts its uterotonic effects through a multi-receptor mechanism. It acts as a partial agonist at serotonin (B10506) 5-HT2A receptors and alpha-1 adrenergic receptors on myometrial cells.[3] It also exhibits some activity at dopaminergic receptors.[3]
The binding of methylergonovine to these G-protein coupled receptors initiates a downstream signaling cascade. Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with Ca2+ influx through L-type calcium channels, lead to the activation of calmodulin and myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
This sustained contractile effect makes methylergonovine particularly effective in managing uterine atony, where the uterus fails to contract adequately after childbirth.
Data Presentation
The following tables summarize the key quantitative data related to the pharmacological and clinical properties of this compound.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Onset of Action | Immediate | Intravenous (IV) | Human | [1][2] |
| 2-5 minutes | Intramuscular (IM) | Human | [1][2] | |
| 5-10 minutes | Oral | Human | [1][2] | |
| Peak Plasma Concentration (Cmax) | 5918 ± 1952 pg/mL | 0.2 mg IM | Human | |
| 3243 ± 1308 pg/mL | 0.2 mg Oral | Human | ||
| Elimination Half-life | 3.39 hours (range 1.5-12.7 hours) | Intramuscular (IM) | Human | [1] |
| Receptor Binding Affinity (Kd) for Ergometrine* | 0.41 µM (α1-adrenoceptor) | N/A | Mouse | [4] |
Table 2: Clinical Efficacy of this compound in Postpartum Hemorrhage
| Outcome Measure | Methylergonovine Group | Control Group (Oxytocin alone) | Relative Risk (95% CI) | Reference(s) |
| Need for additional uterotonic agents | 20% | 55% | 0.4 (0.2 to 0.6) | |
| Satisfactory uterine tone | 80% | 41% | 1.9 (1.5 to 2.6) | |
| Incidence of postpartum hemorrhage (>1000 mL) | 35% | 59% | 0.6 (0.4 to 0.9) | |
| Mean quantitative blood loss | 967 mL | 1315 mL | Mean difference 348 (124 to 572) |
Mandatory Visualization
Caption: Signaling pathway of this compound in uterine smooth muscle cells.
Caption: Workflow for in vitro uterine contractility studies using methylergonovine.
Experimental Protocols
In Vitro Uterine Contractility Assay Using Myometrial Strips
This protocol is adapted from methodologies described for studying the effects of uterotonic agents on human myometrial tissue.
1. Tissue Acquisition and Preparation:
-
Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in cold (4°C) Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Carefully dissect the myometrium from the serosa and any adhering decidua.
-
Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.
2. Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically in organ bath chambers (10-25 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for at least 60-120 minutes, or until spontaneous, rhythmic contractions are stable.
-
Replace the Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
3. Experimental Procedure:
-
Record a baseline period of stable spontaneous contractions for at least 20-30 minutes.
-
Prepare a stock solution of this compound in distilled water or an appropriate solvent.
-
Add this compound to the organ baths in a cumulative, stepwise manner (e.g., in half-log increments from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next concentration.
-
Continuously record the isometric tension generated by the myometrial strips throughout the experiment.
4. Data Analysis:
-
Quantify the following parameters for each concentration of this compound:
-
Amplitude: The peak force of the contractions (in grams or millinewtons).
-
Frequency: The number of contractions per unit of time (e.g., per 10 minutes).
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity over a defined period.
-
-
Normalize the data to the baseline contractile activity.
-
Construct a dose-response curve by plotting the percentage increase in contractile activity against the logarithm of the this compound concentration.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response).
Animal Model of Atonic Postpartum Hemorrhage
A standardized and universally accepted animal model for PPH is currently lacking. However, recent research has focused on inducing uterine atony in rodents to mimic the clinical condition. The following is a conceptual protocol based on emerging models.
1. Animal Model:
-
Pregnant Sprague-Dawley rats at late gestation (e.g., day 20-21; term is ~22 days).
2. Induction of Uterine Atony:
-
Anesthetize the pregnant rat.
-
Perform a laparotomy to expose the uterine horns.
-
Induce uterine atony through methods such as:
-
Pharmacological Induction: Administration of agents that promote uterine relaxation, such as beta-adrenergic agonists or calcium channel blockers.
-
Inflammatory Induction: Localized delivery of inflammatory mediators to the uterus, which have been shown to impair myometrial contractility.
-
Surgical Manipulation: Gentle manipulation or stretching of the uterus to induce fatigue.
-
3. Measurement of Uterine Contractility and Blood Loss:
-
Implant intrauterine pressure catheters to monitor the frequency and amplitude of uterine contractions.
-
After delivery of the pups (which may need to be assisted), measure postpartum blood loss by collecting and weighing shed blood.
4. Application of this compound:
-
Administer this compound (e.g., via intravenous or intramuscular injection) at various doses to different groups of animals with induced uterine atony.
-
A control group should receive a vehicle injection.
-
Continuously monitor uterine contractility and measure total blood loss for a defined period post-administration.
5. Data Analysis:
-
Compare the effects of different doses of this compound on the restoration of uterine tone, frequency, and amplitude of contractions.
-
Compare the total blood loss between the methylergonovine-treated groups and the control group.
-
Histological examination of the uterine tissue can be performed to assess for any tissue-level changes.
Conclusion
This compound is an invaluable tool for researchers studying the mechanisms of postpartum hemorrhage. Its well-defined, multi-receptor mechanism of action allows for the investigation of specific signaling pathways involved in uterine contractility. The provided in vitro and conceptual in vivo protocols offer a framework for assessing the efficacy of methylergonovine and for the development of novel uterotonic agents. Further research to fully elucidate its receptor-specific contributions and to develop more refined animal models of PPH will continue to advance our understanding and treatment of this life-threatening condition.
References
Application Notes and Protocols for the Colorimetric and Fluorometric Analysis of Methylergonovine Maleate in Pharmaceutical Formulations
Introduction
Methylergonovine (B92282) maleate (B1232345) is a semi-synthetic ergot alkaloid used for the prevention and control of postpartum hemorrhage.[1] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[2] Accurate and reliable analytical methods are crucial for the quality control of methylergonovine maleate in pharmaceutical formulations such as tablets and injections. This document provides detailed application notes and protocols for two common analytical techniques: colorimetry and fluorometry.
Colorimetric Analysis
Principle
The colorimetric determination of this compound is often based on the reaction with p-dimethylaminobenzaldehyde (PDAB or Ehrlich's reagent) in an acidic medium. This reaction produces a colored complex that can be quantified spectrophotometrically. The intensity of the color, measured at the wavelength of maximum absorbance, is directly proportional to the concentration of this compound.
Quantitative Data Summary
While comprehensive validation data for the colorimetric analysis of this compound using PDAB is not extensively published in a single source, the following table summarizes the key parameters based on available literature. Laboratories implementing this method should perform a full validation according to ICH guidelines.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 550 nm | [Semiautomated Analysis of Ergonovine Maleate or this compound Tablets and Injections by Colorimetric or Fluorometric Systems |
| Reagent | p-Dimethylaminobenzaldehyde | [Semiautomated Analysis of Ergonovine Maleate or this compound Tablets and Injections by Colorimetric or Fluorometric Systems |
| Recovery | ~100% | [Semiautomated Analysis of Ergonovine Maleate or this compound Tablets and Injections by Colorimetric or Fluorometric Systems |
| Standard Deviation (Tablets & Injections) | 0.63% to 1.24% | [Semiautomated Analysis of Ergonovine Maleate or this compound Tablets and Injections by Colorimetric or Fluorometric Systems |
Experimental Protocol
This protocol is a general guideline based on established methods for the colorimetric analysis of ergot alkaloids.
Reagents and Materials:
-
This compound Reference Standard
-
p-Dimethylaminobenzaldehyde (PDAB) reagent: Dissolve 800 mg of PDAB in a mixture of 101 mL of alcohol and 11 mL of sulfuric acid.
-
Sodium hydroxide (B78521) solution
-
Sodium nitrite (B80452) solution
-
n-Butanol
-
Tartrate buffer
-
Pharmaceutical formulation (tablets or injection) of this compound
-
Spectrophotometer
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in tartrate buffer to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with tartrate buffer to cover the desired concentration range.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.
-
Add tartrate buffer to the flask, sonicate to dissolve the active ingredient, and then dilute to volume with the same buffer.
-
Filter the solution to remove any insoluble excipients.
Sample Preparation (from Injections):
-
Transfer an accurately measured volume of the injection, equivalent to a specified amount of this compound, to a volumetric flask.
-
Dilute to volume with tartrate buffer and mix well.
Color Development and Measurement:
-
Take a known aliquot of the standard or sample solution.
-
Make the solution basic with sodium hydroxide.
-
Extract the methylergonovine with n-butanol.
-
To the n-butanol extract, add the p-dimethylaminobenzaldehyde reagent.
-
After a suitable reaction time, add sodium nitrite solution to stabilize the color.
-
Measure the absorbance of the resulting colored solution at 550 nm against a reagent blank.
-
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Experimental Workflow
Caption: Workflow for the colorimetric analysis of this compound.
Fluorometric Analysis
Principle
This compound exhibits native fluorescence when excited with ultraviolet light. This property allows for its direct quantification in pharmaceutical preparations using spectrofluorometry. The fluorescence intensity is proportional to the concentration of the analyte. This method is highly sensitive and specific.
Quantitative Data Summary
The following table summarizes the key parameters for the fluorometric analysis of this compound. Laboratories should perform a full validation to establish performance characteristics.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 325 - 327 nm | |
| Emission Wavelength (λem) | 428 - 432 nm | |
| Medium | Tartaric acid solution | |
| Recovery | 99% - 100% |
Experimental Protocol
This protocol is based on established fluorometric methods for this compound.
Reagents and Materials:
-
This compound Reference Standard
-
Tartaric acid solution (e.g., 1 in 200)
-
Sodium tartrate solution
-
Pharmaceutical formulation (tablets or injection) of this compound
-
Spectrofluorometer
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in tartaric acid solution to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations in the desired analytical range (e.g., around 0.22 µg/mL).
Sample Preparation (from Tablets):
-
Weigh and powder a representative number of tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to a specified amount of this compound, to a volumetric flask.
-
Add tartaric acid solution, sonicate to ensure complete dissolution, and dilute to volume.
-
Filter the solution to remove any undissolved excipients.
Sample Preparation (from Injections):
-
Accurately transfer a volume of the injection formulation equivalent to a specified amount of this compound into a volumetric flask.
-
Dilute to the mark with tartaric acid solution and mix thoroughly.
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation (e.g., 327 nm) and emission (e.g., 428 nm) wavelengths.
-
Use the tartaric acid solution as a blank to zero the instrument.
-
Measure the fluorescence intensity of the standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for the Use of Methylergonovine Maleate in Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing methylergonovine (B92282) maleate (B1232345) as a pharmacological tool in the investigation of smooth muscle physiology and pharmacology. This document outlines the mechanism of action, provides key pharmacological data, details experimental protocols for in vitro smooth muscle contractility studies, and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Methylergonovine maleate, a semi-synthetic ergot alkaloid, is a potent smooth muscle constrictor.[1] Its primary clinical application is in obstetrics to prevent and control postpartum hemorrhage by inducing strong and sustained uterine contractions.[2] In a research setting, its specific and potent action on certain receptor subtypes makes it a valuable tool for studying the physiological and pathological processes of smooth muscle contraction in various tissues, including uterine, vascular, and airway smooth muscle.
Mechanism of Action
This compound exerts its effects by acting as an agonist at serotonin (B10506) (5-hydroxytryptamine, 5-HT) and, to a lesser extent, alpha-1 adrenergic and dopaminergic receptors.[1][3] The contractile effect on smooth muscle is primarily mediated through the activation of 5-HT2A and alpha-1 adrenergic receptors.[3][4]
Activation of these G-protein coupled receptors (GPCRs) on smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.
Data Presentation
The following tables summarize the available quantitative pharmacological data for methylergonovine.
Table 1: Receptor Binding Affinities (Ki) of Methylergonovine
| Receptor Subtype | Ki (nM) | Species | Notes |
| Serotonin Receptors | |||
| 5-HT1A | 1.5 - 2.0 | Human | Full Agonist |
| 5-HT1B | 251 | Rat | Full Agonist |
| 5-HT1D | 0.86 - 2.9 | Human | Partial Agonist (70% Emax) |
| 5-HT1E | 89 | Human | Full Agonist |
| 5-HT1F | 31 | Human | Full Agonist |
| 5-HT2A | 0.35 - 1.1 | Human | Full Agonist. This is the primary receptor mediating uterine contraction.[3] |
| 5-HT2B | 0.46 - 2.2 | Human | Agonist |
| 5-HT2C | 4.6 - 43.7 | Human | Full Agonist |
| 5-HT7 | 11 - 52 | Guinea Pig | Full Agonist |
| Adrenergic Receptors | |||
| Alpha-1 (α1) | Data not readily available | - | Methylergonovine is known to be a partial agonist at α-adrenergic receptors, contributing to its vasoconstrictor effects.[4] Specific Ki values require experimental determination. |
| Dopamine (B1211576) Receptors | |||
| D1 | Data not readily available | - | Antagonistic action at D1 receptors has been proposed to contribute to its uterotonic effect.[1] |
| D2 | Micromolar range (less potent than ergopeptides) | Rat | Lower affinity compared to other ergot alkaloids.[5] |
Data compiled from publicly available sources. Experimental conditions may vary between studies.[3][5]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Methylergonovine
| Parameter | Value | Route of Administration | Notes |
| Onset of Action | |||
| Immediate | Intravenous (IV) | [6] | |
| 2 - 5 minutes | Intramuscular (IM) | [6] | |
| 5 - 10 minutes | Oral | [6] | |
| Bioavailability | |||
| ~60% | Oral | [6] | |
| ~78% | Intramuscular (IM) | [6] | |
| Half-life | ~3.39 hours (range 1.5 to 12.7 hours) | - | [7] |
| EC50 for Smooth Muscle Contraction | Data not readily available | In Vitro | The effective concentration for 50% of maximal contraction (EC50) is dependent on the tissue type and experimental conditions and should be determined empirically for each specific research application. |
Experimental Protocols
The following protocols provide a generalized methodology for studying the effects of this compound on isolated smooth muscle preparations using an organ bath system. These should be adapted based on the specific tissue and research question.
Protocol 1: In Vitro Contractility Study of Rat Uterine Smooth Muscle
1. Materials and Reagents:
-
Female Sprague-Dawley rats (estrus stage is often preferred for uterine studies)
-
Physiological Salt Solution (PSS), e.g., De Jalon's solution (in mmol/L: NaCl 154, KCl 5.6, CaCl2 0.3, NaHCO3 6.0, Glucose 2.8) or Krebs-Henseleit solution.
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers and data acquisition software.
-
Standard dissection tools.
2. Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Perform a midline abdominal incision to expose the uterine horns.
-
Carefully dissect the uterine horns, removing surrounding adipose and connective tissue in a petri dish containing cold PSS.
-
Cut longitudinal strips of the myometrium (approximately 1.5-2 cm in length and 2-3 mm in width).
3. Experimental Setup:
-
Mount the uterine strips vertically in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of approximately 1.0 gram. Allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes, until spontaneous contractions stabilize.
4. Experimental Procedure (Cumulative Concentration-Response Curve):
-
After the equilibration period, record a stable baseline of spontaneous contractions for 15-20 minutes.
-
Add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments (e.g., to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force (in grams or millinewtons) throughout the experiment.
5. Data Analysis:
-
Measure the peak tension or the integral of the contractile force over time for each concentration.
-
Normalize the data to the maximum contraction induced by a standard depolarizing agent (e.g., 80 mM KCl) or to the maximum response to methylergonovine.
-
Plot the normalized response against the logarithm of the methylergonovine concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Protocol 2: In Vitro Vasoconstriction Study of Rat Thoracic Aorta
1. Materials and Reagents:
-
Male or female Sprague-Dawley rats.
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
This compound stock solution.
-
Phenylephrine (B352888) (for pre-contraction).
-
Acetylcholine (B1216132) (to test endothelial integrity).
-
Carbogen gas (95% O2, 5% CO2).
-
Organ bath system.
2. Tissue Preparation:
-
Humanely euthanize the rat.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective tissue and cut the aorta into rings of 3-5 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.
3. Experimental Setup:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath chambers containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Apply a resting tension of approximately 2.0 grams and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
To assess endothelial integrity, pre-contract the rings with an alpha-1 adrenergic agonist like phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of more than 70% indicates intact endothelium.
-
After a washout period and return to baseline, construct a cumulative concentration-response curve for this compound as described in Protocol 1.
5. Data Analysis:
-
Measure the increase in tension from baseline for each concentration of methylergonovine.
-
Normalize the data to the maximal contraction induced by KCl.
-
Generate a concentration-response curve and calculate EC50 and Emax as described previously.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for using methylergonovine in smooth muscle research.
Caption: Methylergonovine signaling pathway in smooth muscle.
Caption: Workflow for organ bath experiments.
References
- 1. SMPDB [smpdb.ca]
- 2. Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylergometrine - Wikipedia [en.wikipedia.org]
- 4. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. methylergonovine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve for Methylergonovine Maleate in Isolated Uterine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylergonovine (B92282) maleate (B1232345), a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage.[1] Its primary mechanism of action involves the direct stimulation of uterine smooth muscle, leading to forceful and sustained contractions.[2] Understanding the dose-dependent effects of methylergonovine on uterine tissue is crucial for both basic research and the development of new obstetric drugs. These application notes provide a detailed protocol for establishing a dose-response curve for methylergonovine maleate using isolated uterine tissue in an organ bath system. This in vitro method allows for the precise characterization of the drug's potency and efficacy in a controlled environment.
Principle
An isolated strip of uterine tissue is suspended in a temperature-controlled organ bath containing a physiological salt solution that mimics the extracellular environment. The tissue is attached to a force transducer to measure isometric contractions. Increasing concentrations of this compound are added cumulatively to the bath, and the resulting contractile responses are recorded. By plotting the magnitude of the contraction against the drug concentration, a sigmoidal dose-response curve can be generated. From this curve, key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) can be determined, providing a quantitative measure of the drug's activity on uterine smooth muscle.
Data Presentation
The following table summarizes representative quantitative data for the effect of an ergot alkaloid, ergometrine (structurally and functionally similar to methylergonovine), on isolated uterine tissue. It is important to note that specific values can vary depending on the animal model, hormonal status (e.g., estrogen-primed), and experimental conditions.
| Parameter | Value | Species/Tissue | Notes |
| Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M | Human Myometrium | Effective range for inducing contractile responses.[3] |
| EC₅₀ | Not explicitly stated in reviewed preclinical uterine studies, but can be calculated from the dose-response curve. | Rat Uterus | The concentration at which 50% of the maximal contractile response is observed. A graphical representation of the dose-response curve is available.[4] |
| Emax | Not explicitly stated in reviewed preclinical uterine studies, but represents the maximal contraction achievable with the drug. | Rat Uterus | Can be determined from the plateau of the dose-response curve.[4] |
| Response Metric | Motility Index (Amplitude x Frequency) | Human Myometrium | A composite measure of uterine contractility.[3] |
Experimental Protocols
Materials and Reagents
-
This compound stock solution
-
Physiological Salt Solution (e.g., Krebs-Henseleit or De Jalon's solution)
-
Distilled, deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Mature, non-pregnant female Sprague-Dawley rats (or other suitable species)
-
Estrogen (e.g., estradiol (B170435) benzoate) for tissue priming (optional, but recommended for consistent responses)
-
Anesthetic agent
Equipment
-
Organ bath system with thermostatic control
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab) and analysis software (e.g., LabChart)
-
Dissection tools (scissors, forceps)
-
Suture thread (silk)
-
Micropipettes
-
pH meter
-
Analytical balance
Protocol for Isolated Rat Uterine Tissue Preparation
-
Animal Preparation: A mature, non-pregnant female Sprague-Dawley rat is euthanized according to institutionally approved protocols. To enhance uterine reactivity, the rat may be pre-treated with estrogen (e.g., a single subcutaneous injection of estradiol benzoate (B1203000) 24 hours prior to the experiment).
-
Uterus Dissection: A midline abdominal incision is made to expose the abdominal cavity. The two uterine horns are carefully identified and dissected free from surrounding connective tissue and fat.
-
Tissue Preparation: The uterine horns are immediately placed in a petri dish containing cold, oxygenated physiological salt solution. Longitudinal strips of myometrium (approximately 1.5 cm in length and 2-3 mm in width) are prepared from the middle portion of each uterine horn.
-
Tissue Mounting: A silk suture is tied to each end of the uterine strip. One end is attached to a fixed hook at the bottom of the organ bath chamber, and the other end is connected to the isometric force transducer.
Organ Bath Setup and Experiment Execution
-
System Assembly: The organ bath is assembled according to the manufacturer's instructions. The water jacket is filled and heated to 37°C.
-
Physiological Solution: The organ bath chamber is filled with the physiological salt solution, which is continuously gassed with carbogen. The pH of the solution should be maintained at approximately 7.4.
-
Equilibration: The mounted uterine strip is allowed to equilibrate in the organ bath for at least 60 minutes under a resting tension of approximately 1 gram. During this period, the physiological solution should be replaced every 15-20 minutes. Spontaneous contractions may be observed.
-
Stimulation (Optional): To ensure tissue viability, a high-concentration potassium chloride (KCl) solution can be added to the bath to induce a maximal contraction before starting the dose-response protocol. The bath is then washed thoroughly to return to baseline.
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, this compound is added to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Each subsequent, higher concentration is added only after the response to the previous concentration has reached a plateau.
-
The contractile response (force in grams) is continuously recorded by the data acquisition system.
-
This process is continued until the maximal contractile response is achieved and further increases in concentration do not elicit a greater response.
-
-
Data Analysis:
-
The baseline tension is subtracted from the peak tension at each concentration to determine the net contractile force.
-
The responses are typically normalized as a percentage of the maximal response to methylergonovine or the initial KCl-induced contraction.
-
A concentration-response curve is plotted with the logarithm of the methylergonovine concentration on the x-axis and the percentage of maximal response on the y-axis.
-
Non-linear regression analysis is used to fit a sigmoidal curve to the data and to calculate the EC₅₀ and Emax values.
-
Visualizations
Signaling Pathway of this compound in Uterine Smooth Muscle
Caption: Signaling pathway of methylergonovine in uterine smooth muscle cells.
Experimental Workflow for Establishing a Dose-Response Curve
References
- 1. Uterotonic Medications: Oxytocin, Methylergonovine, Carboprost, Misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Uterotonic Potency of Methylergonovine Maleate Analogs
Introduction
Methylergonovine (B92282), a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage by inducing strong uterine contractions.[1][2] The development of new analogs of methylergonovine necessitates robust and reliable methods to assess their uterotonic potency, receptor affinity, and mechanism of action. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate and compare the pharmacological profiles of novel methylergonovine analogs. The methodologies described cover in vitro and in vivo techniques essential for preclinical assessment.
Mechanism of Action: Signaling Pathways
Methylergonovine maleate (B1232345) exerts its primary uterotonic effect by acting as a partial agonist on α-adrenergic and serotonin (B10506) (specifically 5-HT2A) receptors located on uterine smooth muscle cells.[1] Binding to these G-protein coupled receptors (GPCRs) activates a signaling cascade that leads to increased intracellular calcium concentrations and, consequently, myometrial contraction.[1][3]
References
Application Note: Long-Term Stability Testing of Methylergonovine Maleate Solutions for Laboratory Use
AN-2025-12-21
Introduction
Methylergonovine (B92282) maleate (B1232345) is a semi-synthetic ergot alkaloid used for the prevention and control of postpartum hemorrhage.[1][2] It functions by directly stimulating the smooth muscle of the uterus, which increases the tone, rate, and amplitude of rhythmic contractions.[1][3] For laboratory and research purposes, the stability and purity of methylergonovine maleate solutions are critical for obtaining accurate and reproducible results.
This application note provides a comprehensive protocol for the long-term stability testing of this compound solutions intended for laboratory use. It includes detailed methodologies for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, forced degradation studies, and long-term stability assessment under various storage conditions. The objective is to establish a re-test period and appropriate storage conditions for these solutions.
Materials and Reagents
-
This compound Reference Standard (USP)[4]
-
Acetonitrile (B52724) (HPLC Grade)
-
Ammonium (B1175870) Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Water for Injection or HPLC Grade Water[4]
-
Type I borosilicate glass vials (amber)[4]
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh approximately 20 mg of this compound RS.[4]
-
Dissolve in an extraction solvent composed of 5g of tartaric acid in 500 mL of water, with 500 mL of methanol (B129727) added.[4]
-
Dilute to a final concentration of approximately 100 µg/mL with the same extraction solvent.[4]
Stability-Indicating RP-HPLC Method
A validated RP-HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC with UV-Vis Detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Ammonium Acetate Buffer : Acetonitrile (70:30 v/v), pH 6.5 adjusted with glacial acetic acid[7][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 240 nm[4] |
| Column Temperature | 30 °C[4] |
Preparation of Mobile Phase:
-
Prepare a buffer solution of ammonium acetate.
-
Adjust the pH of the buffer to 6.5 using glacial acetic acid.[8]
-
Mix the buffer and acetonitrile in a 70:30 (v/v) ratio.[8]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[8]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7][9]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 50°C for 4 hours.[10] Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 50°C for 4 hours.[10][11] Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.[9]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Long-Term Stability Testing Protocol
Long-term stability studies are conducted to evaluate the physical, chemical, and microbiological characteristics of the solution over a specified period.[12]
-
Prepare three batches of the this compound solution at the desired concentration.
-
Store the batches in amber, Type I glass vials at the following conditions:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analyze the samples for the following parameters:
Results and Data Presentation
The results of the stability testing should be summarized in tabular format for clear comparison.
Table 1: Forced Degradation Study Results
| Stress Condition | Time | % Assay of Methylergonovine | % Degradation | Major Degradation Products |
| 0.1 N HCl (50°C) | 4 hours | 85.2 | 14.8 | Lumiergonovine I, Lysergic Acid[10] |
| 0.1 N NaOH (50°C) | 4 hours | 78.5 | 21.5 | Ergonovinine, Iso-lysergic acid[10] |
| 3% H₂O₂ (RT) | 24 hours | 92.1 | 7.9 | Oxidative Degradants |
| Thermal (60°C) | 48 hours | 96.8 | 3.2 | Ergonovinine[10] |
| Photostability | ICH Q1B | 89.4 | 10.6 | Lumiergonovine I, II[10] |
Table 2: Long-Term Stability Data (Refrigerated Storage: 2-8°C)
| Time (Months) | Appearance | pH | Assay (%) | Total Impurities (%) |
| 0 | Clear, colorless | 3.1 | 100.0 | 0.15 |
| 3 | Clear, colorless | 3.1 | 99.8 | 0.18 |
| 6 | Clear, colorless | 3.2 | 99.5 | 0.21 |
| 12 | Clear, colorless | 3.2 | 99.1 | 0.25 |
| 24 | Clear, colorless | 3.3 | 98.5 | 0.32 |
Table 3: Long-Term Stability Data (Room Temperature: 25°C/60%RH)
| Time (Months) | Appearance | pH | Assay (%) | Total Impurities (%) |
| 0 | Clear, colorless | 3.1 | 100.0 | 0.15 |
| 3 | Clear, colorless | 3.2 | 98.2 | 0.45 |
| 6 | Clear, colorless | 3.3 | 96.4 | 0.88 |
| 12 | Slight yellow tint | 3.5 | 92.1 | 1.54 |
| 24 | Yellowish | 3.7 | 85.6 | 2.98 |
Discussion
The stability of this compound is significantly influenced by pH, temperature, and light.[10] The forced degradation studies confirm that the compound degrades under acidic, basic, oxidative, thermal, and photolytic stress. The RP-HPLC method was shown to be stability-indicating as it could effectively separate the parent drug from all process-related and degradation impurities.
Long-term stability data indicates that this compound solutions are most stable when stored under refrigerated conditions (2-8°C) and protected from light.[1][5][6] At room temperature, a noticeable degradation and change in appearance were observed over the 24-month period. Injectable this compound has been shown to be very unstable when stored unrefrigerated, with deterioration being more significant at high temperatures.[10] Based on the data, a preliminary re-test period of 24 months can be assigned when the solution is stored under refrigerated conditions.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the long-term stability of this compound solutions for laboratory use. The stability-indicating RP-HPLC method is suitable for the accurate quantification of the active ingredient and its degradation products. For optimal stability, it is recommended that laboratory-prepared solutions of this compound be stored in amber glass containers at 2-8°C and protected from light.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Methylergonovine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Methergine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugs.com [drugs.com]
- 6. americanregent.com [americanregent.com]
- 7. ijbpas.com [ijbpas.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Stability of oral liquid preparations of methylergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Methylergonovine Maleate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylergonovine (B92282) maleate (B1232345). Our aim is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of methylergonovine maleate in water and other common solvents?
This compound is considered soluble in water.[1][2] Published data indicates its aqueous solubility to be approximately 25 mg/mL.[2] It is also soluble in ethanol (B145695) and acetone, and slightly soluble in methanol (B129727).[3]
Q2: My this compound solution appears cloudy or has formed a precipitate. What are the possible causes?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: You may have exceeded the solubility limit of 25 mg/mL in water.
-
pH Shift: this compound is more stable and soluble in acidic conditions. The pH of the injectable formulation is typically between 2.7 and 3.5.[4] An increase in pH towards neutral or basic conditions can significantly decrease its solubility and cause precipitation.
-
Low Temperature: Storing a concentrated solution at a low temperature (e.g., refrigeration) can sometimes lead to precipitation if the solution is near its saturation point.
-
Interaction with Other Components: If you are working with a complex buffer system or other excipients, there might be an incompatible interaction leading to precipitation.
Q3: The color of my this compound solution has changed. What does this indicate?
A change in color, often to a yellowish tint, is a common indicator of degradation.[5] this compound is sensitive to light and heat, and degradation can be accelerated under these conditions.[3] It is crucial to always protect your solutions from light.[1][6][7]
Q4: What are the optimal storage conditions for this compound solutions to ensure stability?
To maintain the stability of your aqueous solutions:
-
Protect from Light: Always store solutions in light-resistant containers.[1][6][7]
-
Refrigerate: For short to medium-term storage, refrigeration at 2°C to 8°C is recommended.[1][7]
-
Maintain Acidic pH: Ensure the pH of your solution is in the acidic range (ideally below 7) to prevent degradation and precipitation. The pH of the commercial injection is between 2.7 and 3.5.[4]
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Q5: Can I use co-solvents to enhance the solubility of this compound?
While this compound is already water-soluble, co-solvents can be used if higher concentrations are needed or if you are working with a formulation that requires them. Ethanol and methanol are suitable co-solvents.[3][5] However, it is essential to validate the stability and compatibility of your final formulation when using co-solvents.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
| Symptom | Possible Cause | Troubleshooting Steps |
| Powder is not dissolving completely in water at the desired concentration. | The concentration exceeds the aqueous solubility limit (~25 mg/mL). | 1. Increase the volume of water to lower the concentration.2. Gently warm the solution while stirring. Avoid excessive heat as it can cause degradation.3. Use a co-solvent such as ethanol to increase solubility. Start with a small percentage and gradually increase as needed. |
| The solution is hazy or contains fine particles after vortexing/stirring. | The powder may not be fully wetted, or there might be insoluble impurities. | 1. Sonicate the solution for a few minutes to aid dissolution and break up any aggregates.2. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or impurities. |
Issue 2: Precipitation in a Previously Clear Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| A clear solution becomes cloudy or forms a precipitate upon standing. | Change in pH (increase towards neutral/basic). | 1. Measure the pH of the solution. If it has increased, adjust it back to an acidic pH (e.g., 3-5) using a suitable acid (e.g., dilute HCl or maleic acid).2. If working with buffers, ensure the buffer has sufficient capacity to maintain the desired pH. |
| Precipitation occurs after storing the solution at a low temperature. | The solution was prepared at or near its saturation point at room temperature, and the solubility decreased upon cooling. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If the precipitate persists, you may need to dilute the solution or reformulate it with a co-solvent to maintain solubility at lower temperatures. |
Issue 3: Suspected Degradation of the Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| The solution has developed a yellow tint. | Exposure to light and/or heat has caused chemical degradation. | 1. Discard the discolored solution as it is likely degraded.2. Prepare a fresh solution, ensuring that the powder and the final solution are protected from light at all times by using amber vials or wrapping containers in foil.3. Store the solution under recommended refrigerated conditions. |
| Experimental results are inconsistent or show a loss of activity. | The active compound has degraded over time. | 1. Prepare fresh solutions for each experiment, especially for sensitive assays.2. If a stock solution must be stored, validate its stability over the intended storage period by performing analytical checks (e.g., HPLC) to confirm the concentration of the active compound. A study has shown that an oral solution can be stable for up to 47 days at room temperature when protected from light.[8] |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | ~ 25 mg/mL | [2] |
| Ethanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Methanol | Slightly Soluble | [5] |
| Diethyl ether | Practically Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
This protocol is adapted from standard pharmaceutical analysis procedures.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of the desired aqueous solvent (e.g., HPLC-grade water or a suitable buffer) and sonicate for 5-10 minutes to aid dissolution.
-
Volume Adjustment: Once the powder is completely dissolved, add the solvent to the final volume and mix thoroughly.
-
Protection from Light: Ensure the flask is wrapped in aluminum foil or use an amber volumetric flask to protect the solution from light.
-
Storage: Store the solution at 2-8°C. For critical applications, use the solution on the same day of preparation.
Protocol 2: Preparation of a Solution for HPLC Analysis
This protocol is based on a validated RP-HPLC method.[9][10]
-
Mobile Phase Preparation:
-
Prepare an ammonium (B1175870) acetate (B1210297) buffer (e.g., dissolve 1.927 g of ammonium acetate in 1000 mL of HPLC grade water).[9]
-
Adjust the buffer pH to 6.5 with glacial acetic acid.[9]
-
Mix the buffer with acetonitrile (B52724) in a 70:30 (v/v) ratio.[9]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[9]
-
-
Standard Stock Solution (approx. 1 mg/mL):
-
Working Standard Solution:
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for your calibration curve (e.g., in the range of 12-28 µg/mL).[10]
-
Visualizations
Figure 1: General workflow for preparing a this compound aqueous solution.
Figure 2: A troubleshooting decision tree for common this compound solution issues.
References
- 1. americanregent.com [americanregent.com]
- 2. chembk.com [chembk.com]
- 3. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. ijbpas.com [ijbpas.com]
Technical Support Center: Mitigating Vasoconstrictive Side Effects of Methylergonovine Maleate in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methylergonovine (B92282) maleate (B1232345) in animal models. The focus is on understanding and mitigating the common vasoconstrictive side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind methylergonovine-induced vasoconstriction?
A1: Methylergonovine maleate is a semi-synthetic ergot alkaloid that primarily causes smooth muscle contraction.[1] Its vasoconstrictive effects are mediated through its agonist activity at two main receptor types on vascular smooth muscle cells: serotonin (B10506) (5-HT) receptors, specifically the 5-HT2A subtype, and alpha-1 adrenergic receptors.[2] Activation of these receptors initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction and subsequent vasoconstriction.[2]
Q2: What are the observable signs of vasoconstriction in research animals after methylergonovine administration?
A2: The most prominent and quantifiable sign of vasoconstriction is an acute increase in systemic blood pressure (hypertension).[1] Researchers may also observe peripheral cyanosis, coolness of the extremities, and in severe cases, signs of cardiac distress such as changes in heart rate and electrocardiogram (ECG) abnormalities.
Q3: Are there any known agents that can be used to counteract methylergonovine-induced vasoconstriction?
A3: Yes, based on the mechanism of action, several classes of pharmacological agents can be used to mitigate the vasoconstrictive effects of methylergonovine. These include:
-
Nitric Oxide (NO) Donors: Agents like nitroglycerin promote vasodilation by increasing cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells, which counteracts the contractile signals.
-
Alpha-1 Adrenergic Receptor Antagonists: Drugs such as prazosin (B1663645) directly block the alpha-1 adrenergic receptors, preventing methylergonovine from binding and initiating vasoconstriction.
-
5-HT2A Receptor Antagonists: Compounds like ketanserin (B1673593) can specifically block the serotonin 2A receptors, thereby inhibiting methylergonovine's action at this site.
-
Calcium Channel Blockers (CCBs): Verapamil, for example, can interfere with the influx of calcium into smooth muscle cells, which is a critical step in the contraction process.
Q4: What are the key signaling pathways involved in methylergonovine-induced vasoconstriction?
A4: Methylergonovine activates Gq/11 protein-coupled receptors (both 5-HT2A and alpha-1 adrenergic receptors). This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.
Troubleshooting Guide
Issue 1: Significant and Uncontrolled Rise in Blood Pressure Post-Administration
Potential Cause: High dose of methylergonovine or heightened sensitivity of the animal model to its vasoconstrictive effects.
Suggested Mitigation Strategies:
| Mitigating Agent | Class | Proposed Mechanism of Action | Expected Outcome |
| Nitroglycerin | Nitric Oxide Donor | Increases cGMP in vascular smooth muscle, leading to dephosphorylation of myosin light chains and vasodilation. | Rapid but potentially short-lived reduction in blood pressure. |
| Prazosin | Alpha-1 Adrenergic Antagonist | Competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle, inhibiting methylergonovine-induced contraction. | More sustained reversal of the adrenergic component of vasoconstriction. |
| Ketanserin | 5-HT2A Antagonist | Selectively blocks 5-HT2A receptors, preventing serotonin-mediated vasoconstriction. | Targeted reversal of the serotonergic component of vasoconstriction. |
| Verapamil | Calcium Channel Blocker | Inhibits the influx of extracellular calcium into vascular smooth muscle cells, reducing the overall contractile force. | General reduction in vasoconstriction and blood pressure. |
Experimental Protocol: Co-administration of a Mitigating Agent
-
Animal Model: Utilize male Sprague-Dawley rats (250-300g) equipped with telemetry devices for continuous blood pressure monitoring.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes prior to any drug administration.
-
Methylergonovine Administration: Administer a standardized dose of this compound (e.g., 0.1 mg/kg, intravenous) and monitor the rise in MAP.
-
Mitigating Agent Administration: Once a stable hypertensive state is achieved (e.g., a 30-40% increase in MAP), administer the chosen mitigating agent.
-
Nitroglycerin: Infuse intravenously at a starting dose of 5 µg/kg/min, titrating upwards as needed.
-
Prazosin: Administer a bolus intravenous dose of 0.1-0.5 mg/kg.
-
Ketanserin: Administer a bolus intravenous dose of 1-5 mg/kg.
-
-
Monitoring: Continuously record MAP and HR for at least 60 minutes post-administration of the mitigating agent to assess the magnitude and duration of the reversal.
Issue 2: Peripheral Ischemia or Cyanosis
Potential Cause: Severe vasoconstriction in smaller arteries and arterioles, leading to reduced tissue perfusion.
Suggested Mitigation Strategies:
-
Immediate Action: Reduce or discontinue the methylergonovine infusion if applicable.
-
Pharmacological Intervention: Administer a rapid-acting vasodilator such as nitroglycerin.
-
Supportive Care: Ensure the animal is kept warm to prevent further reflex vasoconstriction.
Experimental Protocol: Assessment of Peripheral Perfusion
-
Instrumentation: In addition to blood pressure monitoring, use a laser Doppler flowmetry probe to measure blood flow in a specific vascular bed (e.g., the mesenteric or hindlimb circulation).
-
Procedure: Follow the co-administration protocol described above, while simultaneously recording changes in peripheral blood flow. This will provide a direct measure of the effectiveness of the mitigating agent in restoring tissue perfusion.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Methylergonovine-induced vasoconstriction signaling pathway.
Caption: Experimental workflow for mitigating vasoconstriction.
Caption: Logical relationship of agents and effects.
References
Optimizing injection protocols to reduce variability in methylergonovine maleate studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for methylergonovine (B92282) maleate (B1232345) studies to reduce variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is methylergonovine maleate and what is its primary mechanism of action?
This compound is a semi-synthetic ergot alkaloid.[1][2] Its primary mechanism of action is the stimulation of smooth muscle contraction, particularly in the uterus, by acting on serotonin (B10506) (5-HT2A) and alpha-adrenergic receptors.[1] This action leads to increased intracellular calcium levels, resulting in potent and sustained uterine contractions.[1]
Q2: What are the common administration routes for this compound in research?
In both clinical and preclinical settings, this compound can be administered orally, intramuscularly (IM), or intravenously (IV).[1][2] The choice of administration route significantly impacts the onset and duration of action.[1] IV administration results in an almost immediate effect, while IM administration has an onset of 2 to 5 minutes.[1][3] Oral administration has a slower onset but a longer duration of action.[1]
Q3: How should this compound injection solutions be stored?
This compound injection solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4][5] It is crucial to protect the solution from light by keeping it in its carton until use.[4][5] The solution should only be administered if it is clear and colorless.[5]
Q4: What are the known drug interactions with this compound that could affect experimental outcomes?
This compound has several potential drug interactions that researchers should be aware of. Co-administration with CYP3A4 inhibitors (e.g., macrolide antibiotics, protease inhibitors) can increase its effects, while CYP3A4 inducers (e.g., nevirapine, rifampicin) can decrease its pharmacological action.[3][6] Concurrent use with other vasoconstrictors, ergot alkaloids, or prostaglandins (B1171923) can lead to additive effects.[3][7] Anesthetics like halothane (B1672932) may reduce its oxytocic potency.[3][7]
Q5: What are the key pharmacokinetic parameters of this compound to consider when designing a study?
The pharmacokinetic profile of this compound varies with the route of administration. After intramuscular injection, the mean peak plasma concentration is reached more rapidly and is higher compared to oral administration.[6][8][9] The bioavailability is approximately 78% for IM and 60% for oral administration.[10] The elimination half-life following an IM injection is about 3.39 hours.[3][7]
Troubleshooting Guides
This section addresses common issues encountered during this compound injection studies and provides potential causes and solutions to minimize variability.
Problem 1: High Variability in Pharmacokinetic or Pharmacodynamic Data
| Potential Cause | Troubleshooting/Optimization Strategy |
| Improper Injection Technique | Ensure consistent and proper injection technique across all animals. For IM injections, ensure the needle penetrates deep into the muscle mass and aspirate to avoid injection into a blood vessel.[11][12] For IV injections, ensure the needle is correctly placed within the vein and inject slowly.[12][13] |
| Variable Injection Volume | Use calibrated equipment and ensure the exact intended volume is administered to each animal. For IM injections in smaller animals, consider splitting larger volumes into multiple sites.[11] |
| Incorrect Storage and Handling of this compound | Strictly adhere to storage conditions (refrigeration at 2-8°C, protection from light) to prevent degradation of the active compound.[4][5] Allow the solution to reach room temperature before injection to avoid discomfort to the animal. |
| Physiological State of the Animal | Standardize animal-related factors such as age, weight, and fasting state.[14] Consider the use of a crossover study design to reduce inter-individual variability.[15] |
| Drug Formulation Issues | Ensure the drug is completely dissolved and the solution is homogenous. If dilution is necessary, use a compatible diluent such as 0.9% sodium chloride injection.[4] |
Problem 2: Adverse Events or Unexpected Physiological Responses
| Potential Cause | Troubleshooting/Optimization Strategy |
| Rapid Intravenous Injection | Administer IV injections slowly, over at least 60 seconds, to avoid sudden spikes in blood pressure and potential cardiovascular events.[4][7][8] |
| High Dose Administration | Carefully calculate and administer the correct dose based on the animal's body weight. High doses can lead to toxicity, including convulsions and respiratory depression.[7][8] |
| Stress During Handling and Injection | Acclimatize animals to the experimental procedures and handling to minimize stress, which can influence physiological responses. Use appropriate and consistent restraint methods.[16][17] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (0.2 mg dose)
| Parameter | Intramuscular (IM) Injection | Oral Tablet |
| Mean Peak Plasma Concentration (pg/mL) | 5918 ± 1952 | 3243 ± 1308 |
| Time to Peak Plasma Concentration (hours) | 0.41 ± 0.21 | 1.12 ± 0.82 |
| Bioavailability | ~78% | ~60% |
| Data compiled from multiple sources.[6][8][9][10] |
Experimental Protocols
Methodology for Intramuscular (IM) Injection in Rodents
-
Preparation:
-
Ensure the this compound solution is at room temperature and protected from light.
-
Select an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats) and syringe.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection.[16]
-
-
Injection Site:
-
The preferred site for IM injection is the quadriceps or gluteal muscles of the hind limb.
-
Clean the injection site with 70% ethanol.[16]
-
-
Procedure:
-
Insert the needle deep into the muscle mass at a 90-degree angle.[17]
-
Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[11][12]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions post-injection.
-
Methodology for Intravenous (IV) Injection in Rodents (Tail Vein)
-
Preparation:
-
Injection Site:
-
The lateral tail veins are the most common sites for IV injections in rodents.
-
Clean the tail with 70% ethanol.[13]
-
-
Procedure:
-
Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle.
-
You should see a small amount of blood flash back into the hub of the needle upon successful entry.
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Inject the solution slowly and steadily over at least 60 seconds.[4][8] If swelling occurs, the needle is not in the vein and must be repositioned.
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. americanregent.com [americanregent.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Methergine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Reproducible preclinical research—Is embracing variability the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.wayne.edu [research.wayne.edu]
- 17. beefresearch.ca [beefresearch.ca]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. researchanimaltraining.com [researchanimaltraining.com]
Troubleshooting unexpected responses to methylergonovine maleate in ex vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected responses to methylergonovine (B92282) maleate (B1232345) in ex vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during ex vivo experiments with methylergonovine maleate, presented in a question-and-answer format.
Issue 1: Paradoxical Relaxation or Biphasic Response (Initial Contraction Followed by Relaxation)
Question: My uterine tissue preparation shows relaxation or a biphasic response to this compound, instead of the expected sustained contraction. What could be the cause?
Answer: This unexpected response can be attributed to several factors related to methylergonovine's complex pharmacology and the experimental setup.
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Receptor Profile: Methylergonovine is not a purely selective agonist. It interacts with multiple receptor subtypes, including serotonergic (5-HT), dopaminergic, and adrenergic receptors, each of which can trigger different downstream signaling pathways.[1][2] While 5-HT2A receptor activation in the myometrium is the primary driver of contraction[3], activation of other receptors could mediate relaxation. For instance, in some smooth muscle tissues, activation of certain 5-HT receptors can lead to relaxation.[4]
-
Dopaminergic Effects: Methylergonovine is a weak antagonist at dopamine (B1211576) D1 receptors.[2] Depending on the specific expression and sensitization of dopamine receptors in your tissue, this could contribute to a complex or attenuated contractile response.
-
Concentration-Dependent Effects: At low concentrations, methylergonovine may cause uterine contractions and relaxation, while higher doses typically lead to sustained contractions and an increased basal tone.[4] It is crucial to perform a full dose-response curve to characterize the effect in your specific tissue.
-
Tissue Heterogeneity: The density and distribution of different receptor subtypes can vary within the uterine tissue. This heterogeneity can lead to mixed responses, where some muscle fibers contract while others relax, resulting in a net effect of reduced contraction or even relaxation.
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your this compound dilutions. Perform a full concentration-response curve to determine if the observed effect is dose-dependent.
-
Use Selective Antagonists: To dissect the involvement of different receptor systems, pre-incubate the tissue with selective antagonists. For example, use a 5-HT2A antagonist (e.g., ketanserin) to confirm the role of this receptor in the contractile response. Use alpha-adrenergic antagonists (e.g., phentolamine) or dopamine receptor antagonists to investigate their potential contribution to the unexpected relaxation.
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Tissue Preparation: Ensure consistent and careful dissection of myometrial strips to minimize regional variability in receptor expression.[5]
Issue 2: Tachyphylaxis or Desensitization (Diminishing Response to Repeated Doses)
Question: I am observing a progressively weaker contractile response to repeated applications of this compound. What is causing this tachyphylaxis?
Answer: Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, is a known phenomenon for many G-protein coupled receptor (GPCR) agonists, including ergot alkaloids.
-
Receptor Downregulation/Internalization: Continuous exposure to an agonist can lead to the phosphorylation of the GPCR by kinases such as GPCR kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein and target it for internalization, thereby reducing the number of receptors available on the cell surface to respond to the drug.
-
Desensitization of Signaling Pathways: The signaling components downstream of the receptor can also become desensitized. This can involve feedback mechanisms that inhibit key enzymes or ion channels involved in the contractile response.
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Substrate Depletion: While less common for contractile responses, in some biological systems, rapid and repeated stimulation can lead to the depletion of intracellular signaling molecules or energy stores necessary for the response.
Troubleshooting Steps:
-
Washout Periods: Ensure adequate washout periods between drug applications to allow for receptor re-sensitization. The duration of the washout will depend on the specific kinetics of receptor recycling in your preparation and should be determined empirically.
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Cumulative vs. Non-Cumulative Dosing: If performing a concentration-response curve, consider a non-cumulative dosing protocol with sufficient washout between each concentration to minimize tachyphylaxis.
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Investigate Mechanisms: To explore the mechanism of desensitization, you can investigate the effect of inhibitors of GRKs or other relevant kinases.
Issue 3: High Variability in Responses Between Tissue Preparations
Question: I am seeing significant variability in the contractile response to this compound between different uterine tissue samples. How can I reduce this variability?
Answer: High variability is a common challenge in ex vivo experiments and can stem from biological differences between animals/patients or inconsistencies in the experimental protocol.
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Biological Variation: The physiological state of the tissue donor (e.g., stage of the estrous cycle, pregnancy status, age) can significantly impact the expression of receptors and the overall contractility of the uterine smooth muscle.[6]
-
Tissue Handling and Preparation: Inconsistent dissection techniques, excessive stretching of the tissue, or prolonged time between tissue collection and the start of the experiment can all contribute to variability.[5]
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Experimental Conditions: Minor variations in buffer composition, temperature, pH, and oxygenation can have a substantial impact on tissue viability and responsiveness.[7]
Troubleshooting Steps:
-
Standardize Donor Characteristics: When possible, use animals of the same age, strain, and stage of the estrous cycle. For human tissue, carefully document the clinical history of the donor.
-
Consistent Protocol: Adhere strictly to a standardized protocol for tissue dissection, strip preparation, and mounting in the organ bath.[1][5][8]
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Control for Spontaneous Contractions: Allow for a stable baseline of spontaneous contractions to be established before adding any drugs.[5] If spontaneous activity is erratic, the tissue may not be healthy.
-
Internal Controls: Use a standard contracting agent (e.g., potassium chloride) at the beginning and end of each experiment to assess the viability and responsiveness of each tissue strip.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on uterine smooth muscle?
A1: this compound primarily acts as a partial agonist at serotonin (B10506) 5-HT2A receptors on myometrial cells.[3] This leads to the activation of the Gq/11 G-protein, stimulation of phospholipase C, and a subsequent increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both of which contribute to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3] Additionally, it has effects on alpha-adrenergic and dopamine receptors that can modulate the contractile response.[1][2][5]
Q2: What are typical concentrations of this compound used in ex vivo organ bath experiments?
A2: The effective concentration range can vary depending on the species and physiological state of the tissue. A study on pregnant human myometrium observed effects of methylergonovine (methergin) in the range of 10⁻⁸ to 10⁻⁶ g/ml.[9] It is always recommended to perform a concentration-response curve to determine the optimal concentration range for your specific experimental conditions.
Q3: Can the composition of the physiological salt solution (e.g., Krebs-Henseleit buffer) affect the response to methylergonovine?
A3: Yes, the composition of the buffer is critical. The concentrations of ions, particularly calcium, potassium, and magnesium, directly influence the resting membrane potential and contractility of smooth muscle. Glucose concentration is also important as an energy source for the tissue. Maintaining a constant temperature (typically 37°C) and pH (around 7.4) through continuous gassing with carbogen (B8564812) (95% O₂, 5% CO₂) is essential for tissue viability and reproducible results.[5][7]
Q4: How should I handle and prepare uterine tissue for ex vivo contractility studies?
A4: Freshly obtained uterine tissue should be immediately placed in cold, oxygenated physiological salt solution.[5] Dissect longitudinal or circular strips of myometrium of a consistent size, being careful to avoid stretching or damaging the tissue. The strips should then be mounted in an organ bath under a slight resting tension and allowed to equilibrate for a period of time (e.g., 60-120 minutes) until stable spontaneous contractions are observed.[1][5]
Data Presentation
Table 1: Receptor Binding Profile of Methylergonovine
| Receptor Family | Receptor Subtype | Activity | Reference |
| Serotonergic | 5-HT2A | Partial Agonist | [3] |
| Adrenergic | Alpha-adrenergic | Agonist | [1][2][5] |
| Dopaminergic | D1 | Weak Antagonist | [2][4] |
Table 2: Troubleshooting Summary for Unexpected Responses
| Issue | Potential Cause | Recommended Action |
| Paradoxical Relaxation | - Activation of inhibitory receptors- Concentration-dependent effects | - Use selective antagonists- Perform full concentration-response curve |
| Tachyphylaxis | - Receptor desensitization/internalization | - Ensure adequate washout periods- Consider non-cumulative dosing |
| High Variability | - Biological variation- Inconsistent protocol | - Standardize donor characteristics- Strict adherence to a standardized protocol- Use internal controls (e.g., KCl) |
Experimental Protocols
Protocol 1: Ex Vivo Uterine Contractility Assay
This protocol is a general guideline and may need to be optimized for specific experimental needs.
-
Tissue Preparation:
-
Organ Bath Setup:
-
Fill the organ baths with Krebs-Henseleit solution and maintain at 37°C, continuously bubbled with carbogen (95% O₂ / 5% CO₂).[5]
-
Mount the tissue strips between an isometric force transducer and a fixed hook in the organ bath.[8]
-
Apply a resting tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed.[1] Replace the buffer every 15-20 minutes during equilibration.
-
-
Drug Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO). Note that high concentrations of some solvents can affect contractility.[7]
-
For a concentration-response curve, add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the response to stabilize at each concentration.
-
To investigate the mechanism of action, pre-incubate the tissue with selective antagonists for a sufficient period before adding methylergonovine.
-
-
Data Analysis:
-
Record the contractile force over time.
-
Analyze parameters such as the amplitude and frequency of contractions, as well as the area under the curve (AUC) as an integrated measure of contractility.[1]
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in uterine smooth muscle.
Caption: Experimental workflow for ex vivo uterine contractility assay.
Caption: Logical flowchart for troubleshooting unexpected responses.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in methylergonovine maleate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylergonovine (B92282) maleate (B1232345). Our goal is to offer practical guidance on identifying and minimizing impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in methylergonovine maleate samples?
A1: Impurities in this compound can originate from the manufacturing process, degradation, or improper storage. Common degradation products include lumiergonovine I, lumiergonovine II, lysergic acid, ergonovinine, and iso-lysergic acid. Additionally, several related substances are recognized as potential impurities by the European Pharmacopoeia (EP), including:
-
Methylergometrine EP Impurity C
-
Methylergometrine EP Impurity E
-
Methylergometrine EP Impurity G (Methysergide)
-
Methylergometrine EP Impurity H (Methylergometrinine)
-
Methylergometrine EP Impurity I
Q2: What are the regulatory limits for impurities in this compound?
A2: According to the United States Pharmacopeia (USP), the sum of all impurities in this compound Injection should not be greater than 5.0%.[1] Individual specified and unspecified impurities have their own limits, which should be consulted in the relevant pharmacopeial monograph.
Q3: How can I minimize the formation of impurities in my this compound samples?
A3: Minimizing impurity formation requires careful handling and storage. Key strategies include:
-
Protection from Light: this compound is light-sensitive.[2] Store samples in light-resistant containers.
-
Temperature Control: Avoid exposure to high temperatures. Refrigerated storage is often recommended.
-
pH Control: The stability of this compound is pH-dependent, with greater stability in acidic conditions.
-
Inert Atmosphere: During preparation and storage of solutions, using an inert gas like nitrogen can help prevent oxidative degradation.
-
Proper Solvent Selection: Use high-purity solvents for all analytical and preparative work.
Troubleshooting Guides
HPLC Analysis
Issue: Peak tailing for the methylergonovine peak.
-
Possible Cause 1: Secondary Interactions with Silica (B1680970) Support. Methylergonovine is a basic compound and can interact with residual acidic silanol (B1196071) groups on the HPLC column, leading to peak tailing.
-
Solution: Use a base-deactivated column or a column with end-capping. Operating the mobile phase at a lower pH (around 3-4) can also help to suppress the ionization of silanols.
-
-
Possible Cause 2: Metal Contamination. Trace metal ions in the sample, solvent, or column can chelate with methylergonovine, causing tailing.
-
Solution: Use high-purity solvents and well-maintained HPLC hardware. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes be effective.
-
Issue: Poor resolution between methylergonovine and its impurities.
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The selectivity of the separation is highly dependent on the mobile phase.
-
Solution: Optimize the mobile phase. This may involve adjusting the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio, changing the type of organic modifier, or modifying the pH of the aqueous component.
-
-
Possible Cause 2: Column Degradation. Over time, the performance of an HPLC column can degrade, leading to loss of resolution.
-
Solution: Replace the column with a new one of the same type. Ensure that the column is properly stored and regenerated according to the manufacturer's instructions.
-
TLC Analysis
Issue: Streaking of spots.
-
Possible Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute the sample and apply a smaller volume to the plate.
-
-
Possible Cause 2: Strong Interaction with the Stationary Phase. As a basic compound, methylergonovine can interact strongly with the acidic silica gel on the TLC plate.
-
Solution: Add a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, to the mobile phase to reduce these interactions.
-
Issue: Spots are not moving from the baseline (low Rf value).
-
Possible Cause: Mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For a normal-phase TLC on silica gel, this can be achieved by increasing the proportion of the more polar solvent (e.g., methanol (B129727) in a chloroform-methanol mixture).
-
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating HPLC method.
| Stress Condition | % Degradation of this compound | Major Degradation Products Formed |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 12.5% | Lysergic acid, other unidentified polar degradants |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) | 25.8% | Ergonovinine, other unidentified degradants |
| Oxidative Degradation (3% H2O2, 80°C, 2h) | 18.2% | Multiple unidentified oxidation products |
| Thermal Degradation (80°C, 48h) | 8.5% | Lumiergonovine isomers |
| Photodegradation (UV light, 24h) | 35.1% | Lumiergonovine isomers, other photoproducts |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its related impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 312 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Thin-Layer Chromatography (TLC) Method for Impurity Detection
This method is useful for the rapid qualitative assessment of impurities.
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254
-
Mobile Phase: Chloroform : Methanol : Ammonia (90:10:1, v/v/v)
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Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Application: Spot 10 µL of the sample solution onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the mobile phase has migrated approximately 8 cm.
-
Visualization:
-
Air dry the plate.
-
Observe the plate under UV light at 254 nm and 365 nm.
-
Spray the plate with a suitable visualizing agent, such as van Urk's reagent (p-dimethylaminobenzaldehyde solution), and gently heat to develop the spots.
-
Visualizations
Caption: Experimental Workflow for Impurity Analysis.
References
Adjusting for the effects of anesthesia on methylergonovine maleate's efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of methylergonovine (B92282) maleate (B1232345) under the influence of anesthetic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methylergonovine maleate?
This compound is a semi-synthetic ergot alkaloid that primarily stimulates the contraction of uterine smooth muscle.[1][2] Its efficacy stems from its action as a partial agonist at α-adrenergic and serotonergic (specifically 5-HT2A) receptors on the myometrial cells.[1] This interaction leads to an increase in the tone, rate, and amplitude of uterine contractions, resulting in a sustained uterotonic effect that is crucial for preventing and controlling postpartum hemorrhage.[2][3]
Q2: How can anesthetic agents affect the efficacy of methylergonovine?
Anesthetic agents, particularly volatile anesthetics, are known to have a relaxant effect on uterine smooth muscle, which can counteract the contractile effects of methylergonovine.[4][5][6] This uterine relaxation is generally dose-dependent.[4][5][6] The interference can occur at the receptor level or downstream in the signaling cascade that leads to muscle contraction. For instance, some anesthetics may interfere with calcium channel function, which is essential for muscle contraction.
Q3: Are there differences between volatile and intravenous anesthetics in their interaction with methylergonovine?
Yes, studies suggest that different classes of anesthetics can have varying effects on uterine contractility. Volatile anesthetics like sevoflurane (B116992), isoflurane (B1672236), and desflurane (B1195063) have been shown to inhibit uterine contractions in a dose-dependent manner.[4][5][6] Intravenous anesthetics like propofol (B549288) also exhibit a dose-dependent inhibitory effect on uterine muscle, though the exact mechanisms and potency may differ from volatile agents.[7][8] Some clinical data suggests that choosing propofol over volatile anesthetics might reduce bleeding, indicating a potentially less pronounced interference with uterotonic agents.[9]
Q4: What are the key signaling pathways involved in methylergonovine-induced uterine contraction?
Methylergonovine initiates its effect by binding to 5-HT2A and α1-adrenergic receptors on myometrial cells. This binding activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.
Troubleshooting Guides
Problem: Reduced or Absent Uterine Contraction in Response to Methylergonovine in in vitro Experiments.
Possible Cause 1: Anesthetic Interference
-
Troubleshooting Steps:
-
Review Anesthetic Concentration: Anesthetics, especially volatile agents, can cause dose-dependent relaxation of the myometrium.[4][5][6] If using an in vitro organ bath setup, ensure the concentration of the anesthetic in the perfusion solution is accurately controlled and reflects clinically relevant doses.
-
Establish a Dose-Response Curve: To quantify the inhibitory effect, perform a dose-response experiment for methylergonovine in the absence of the anesthetic to establish a baseline. Then, repeat the dose-response curve in the presence of a fixed concentration of the anesthetic. This will help determine if the anesthetic is causing a rightward shift in the EC50 (decreased potency) or a decrease in the Emax (reduced maximal effect) of methylergonovine.
-
Washout Period: Ensure an adequate washout period for the anesthetic from the tissue bath to see if the responsiveness to methylergonovine is restored.
-
Possible Cause 2: Tissue Desensitization or Damage
-
Troubleshooting Steps:
-
Tissue Viability Check: At the end of the experiment, expose the uterine tissue to a high concentration of a known uterotonic agent (e.g., potassium chloride) to confirm tissue viability.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Ensure that the experimental design includes appropriate incubation times and washout periods between drug applications.
-
Possible Cause 3: Experimental Setup Issues
-
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check the calculations for the stock solutions and dilutions of methylergonovine and the anesthetic.
-
Oxygenation and Temperature: Ensure the organ bath is continuously and adequately gassed with carbogen (B8564812) (95% O2, 5% CO2) and maintained at a stable physiological temperature (typically 37°C).
-
Proper Tissue Mounting: Verify that the uterine muscle strips are mounted with the appropriate tension and are not overly stretched or damaged during preparation.
-
Data Presentation
Table 1: Effect of Volatile Anesthetics on Spontaneous Uterine Contractility
| Anesthetic | ED50 (MAC) for 50% Inhibition of Contractile Amplitude | Reference |
| Sevoflurane | 0.94 | [5] |
| Desflurane | Not explicitly stated, but comparable to sevoflurane | [6] |
| Isoflurane | 2.35 | [4] |
| Halothane (B1672932) | 1.66 | [4] |
MAC: Minimum Alveolar Concentration
Table 2: Effect of Propofol on Spontaneous Uterine Contractility
| Propofol Concentration | % of Control Contractility | Reference |
| 2 µg/mL | 89 ± 6.5% | [7] |
| 5 µg/mL | 53 ± 4.3% | [7] |
| 8 µg/mL | 45 ± 4.1% | [7] |
Experimental Protocols
Protocol 1: In Vitro Uterine Contractility Assay Using an Organ Bath
This protocol describes the measurement of isometric contractions of uterine smooth muscle strips to assess the effect of an anesthetic on the efficacy of methylergonovine.
1. Tissue Preparation:
- Obtain fresh uterine tissue specimens (e.g., from biopsies during cesarean section or from animal models).
- Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution.
- Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm in width and 10 mm in length).
2. Mounting the Tissue:
- Mount the muscle strips vertically in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of approximately 2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed. Replace the buffer every 15-20 minutes.
3. Experimental Procedure:
- Baseline Recording: Record baseline spontaneous contractions for a stable period (e.g., 30 minutes).
- Anesthetic Incubation: Introduce the desired concentration of the anesthetic agent (e.g., sevoflurane, propofol) into the organ bath and allow it to equilibrate with the tissue for a predetermined time (e.g., 20-30 minutes).
- Methylergonovine Dose-Response: While maintaining the anesthetic concentration, perform a cumulative addition of methylergonovine in increasing concentrations (e.g., from 1 nM to 10 µM) to the organ bath. Allow the response to each concentration to stabilize before adding the next.
- Control Experiment: In a separate set of tissue strips, perform a methylergonovine dose-response curve in the absence of the anesthetic to serve as a control.
- Washout: After the final concentration of methylergonovine, perform a washout by repeatedly replacing the buffer with fresh Krebs-Henseleit solution to return the tissue to baseline activity.
4. Data Analysis:
- Measure the amplitude and frequency of contractions, or the area under the curve (AUC) as a measure of total contractile activity.
- Normalize the response to the baseline or the maximal response to a reference agonist.
- Construct dose-response curves for methylergonovine in the presence and absence of the anesthetic and calculate the EC50 and Emax values.
Visualizations
Caption: Signaling pathway of methylergonovine-induced uterine contraction.
References
- 1. Sevoflurane inhibits contraction of uterine smooth muscle from pregnant rats similarly to halothane and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Methylergonovine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. The effects of volatile anesthetics on spontaneous contractility of isolated human pregnant uterine muscle: a comparison among sevoflurane, desflurane, isoflurane, and halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of sevoflurane on isolated gravid human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro effects of sevoflurane and desflurane on the contractility of pregnant human uterine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of propofol on gravid human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of anesthetic agents on contractions of the pregnant rat myometrium in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to prevent tachyphylaxis with repeated methylergonovine maleate administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of methylergonovine (B92282) maleate (B1232345), with a specific focus on strategies to prevent tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of methylergonovine maleate administration?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of this compound, this would manifest as a diminished uterotonic (uterine contracting) effect with successive doses. This phenomenon is primarily attributed to the desensitization of its target receptors, the 5-HT2A serotonin (B10506) and alpha-adrenergic receptors.[1][2]
Q2: What is the underlying molecular mechanism of methylergonovine-induced tachyphylaxis?
This compound acts on G-protein coupled receptors (GPCRs), specifically the 5-HT2A and alpha-adrenergic receptors.[3] The primary mechanism of tachyphylaxis for GPCRs involves:
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Receptor Phosphorylation: Upon prolonged agonist stimulation by methylergonovine, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[1][4][5]
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β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[1][2]
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Receptor Uncoupling and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to its G-protein, leading to a diminished downstream signal. This is followed by receptor internalization (endocytosis), removing it from the cell surface and further reducing the response to the drug.[2][4]
Q3: What are the observable signs of tachyphylaxis in an experimental setting?
In an ex vivo uterine tissue contractility assay, tachyphylaxis would be observed as a progressive decrease in the amplitude and/or frequency of uterine contractions in response to repeated applications of the same concentration of this compound.
Q4: Are there any established strategies to prevent or mitigate tachyphylaxis to methylergonovine?
While specific studies on preventing methylergonovine tachyphylaxis are limited, several general strategies for preventing GPCR desensitization can be applied:
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Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., drug-free intervals) may allow for receptor resensitization.
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Dose Optimization: Using the minimum effective dose can help to reduce the intensity of receptor stimulation and delay the onset of desensitization.
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Drug Holidays: A "drug holiday," or a planned interruption of the drug administration, can help restore the baseline responsiveness of the receptors.
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Use of Adjunctive Agents: Investigating the co-administration of agents that might interfere with the desensitization process, such as GRK inhibitors (though this is largely experimental).
Troubleshooting Guides
Problem: Diminished uterine contraction upon repeated administration of methylergonovine in an ex vivo organ bath experiment.
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis/Receptor Desensitization | 1. Washout and Recovery: After observing a diminished response, perform a thorough washout of the organ bath with fresh physiological saline solution and allow for a recovery period (e.g., 30-60 minutes) before re-administering methylergonovine. Assess if the response is restored. 2. Intermittent Dosing Protocol: Design an experiment with planned washout periods between methylergonovine administrations to determine if this prevents the decline in response. 3. Dose-Response Curve Shift: Generate a cumulative dose-response curve for methylergonovine. Then, after a period of repeated stimulation and a washout, generate a second dose-response curve. A rightward shift in the curve indicates desensitization. |
| Tissue Viability Issues | 1. Check Tissue Responsiveness to a Different Agonist: After observing a reduced response to methylergonovine, test the tissue's response to a different uterotonic agent that acts through a different receptor (e.g., oxytocin). If the tissue still contracts, it suggests the issue is specific to the methylergonovine signaling pathway. 2. Monitor Bath Conditions: Ensure that the temperature, pH, and oxygenation of the physiological saline solution are maintained at optimal levels throughout the experiment. |
| Drug Solution Degradation | 1. Prepare Fresh Solutions: Prepare fresh solutions of this compound for each experiment. 2. Protect from Light: Methylergonovine is light-sensitive; ensure solutions are protected from light. |
Experimental Protocols
Protocol 1: Induction and Quantification of Methylergonovine Tachyphylaxis in Isolated Uterine Tissue
Objective: To induce and quantify the loss of efficacy of methylergonovine in isolated uterine smooth muscle strips.
Methodology:
-
Tissue Preparation: Obtain uterine tissue strips from a suitable animal model (e.g., rat, rabbit) or human biopsies. Mount the strips in an organ bath containing physiological saline solution at 37°C, aerated with 95% O2/5% CO2. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Induction of Tachyphylaxis:
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Administer a submaximal effective concentration (e.g., EC80) of this compound to the organ bath and record the contractile response (amplitude and frequency) until a stable plateau is reached.
-
Wash out the drug and allow the tissue to return to baseline.
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Repeat the administration of the same concentration of methylergonovine at fixed intervals (e.g., every 30 minutes) for a total of 4-5 cycles.
-
-
Assessment of Desensitization:
-
Functional Assay: Measure the peak amplitude and frequency of uterine contractions for each methylergonovine administration.
-
Data Analysis: Plot the contractile response as a percentage of the initial response against the number of administrations. A progressive decrease in the response indicates tachyphylaxis.
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| Parameter | Description |
| Tissue Source | Human myometrial biopsies or rat/rabbit uterine horns |
| Organ Bath Solution | Krebs-Henseleit solution or similar physiological saline |
| Temperature | 37°C |
| Aeration | 95% O2, 5% CO2 |
| Resting Tension | 1 gram |
| Methylergonovine Concentration | EC80 (determined from a preliminary dose-response curve) |
| Administration Interval | 30 minutes |
| Primary Outcome | Percentage decrease in contractile amplitude and frequency |
Protocol 2: Investigating Intermittent Dosing to Prevent Tachyphylaxis
Objective: To determine if an intermittent dosing schedule can prevent the development of tachyphylaxis to methylergonovine.
Methodology:
-
Tissue Preparation: Prepare and mount uterine tissue strips as described in Protocol 1.
-
Dosing Regimens:
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Group 1 (Continuous Exposure Model): Administer methylergonovine repeatedly at 30-minute intervals as in Protocol 1.
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Group 2 (Intermittent Dosing): Administer methylergonovine, followed by a washout and a longer drug-free recovery period (e.g., 60-90 minutes) before the next administration.
-
-
Assessment:
-
Compare the decline in contractile response between the two groups over the same number of drug administrations.
-
Visualizations
Caption: Signaling pathway of methylergonovine leading to uterine contraction.
Caption: Molecular mechanism of methylergonovine-induced tachyphylaxis.
Caption: Workflow for assessing methylergonovine-induced tachyphylaxis.
References
- 1. GRK2 Mediates β-Arrestin Interactions with 5-HT2 Receptors for JC Polyomavirus Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drugs that affect uterine motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
Navigating the Nuances of pH in Methylergonovine Maleate Experiments: A Technical Guide
For researchers, scientists, and drug development professionals, managing the pH sensitivity of methylergonovine (B92282) maleate (B1232345) in experimental buffers is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this compound.
Methylergonovine maleate, a semi-synthetic ergot alkaloid, is known for its potent vasoconstrictive and uterotonic effects, primarily mediated through its interaction with serotonin (B10506) (5-HT) and adrenergic receptors.[1] However, its chemical stability is highly dependent on the pH of the surrounding medium. Understanding and controlling this parameter is paramount to ensure the integrity of the compound throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound solutions?
A1: this compound is most stable in acidic conditions. The recommended pH range for solutions is between 2.7 and 3.5.[2][3] Commercial injectable formulations of this compound are typically buffered within this pH range to ensure stability. Solutions with a pH between 4.4 and 5.2 have also been reported. Deviation towards neutral or basic pH will lead to significant degradation of the compound.
Q2: What are the primary signs of this compound degradation in my experimental buffer?
A2: Degradation of this compound can manifest in several ways, including:
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Loss of potency: This is the most critical consequence, leading to inaccurate experimental outcomes.
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Color change: The solution may develop a yellowish tint upon degradation.
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Precipitation: As the compound degrades, insoluble byproducts may form, leading to turbidity or visible precipitates in the buffer.
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Appearance of new peaks in chromatographic analysis: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), degraded samples will show additional peaks corresponding to the degradation products.
Q3: What are the known degradation products of this compound?
A3: Under unfavorable pH conditions, particularly in basic solutions, this compound can degrade into several inactive products. Some of the known degradation products include lumiergometrine and other related substances.
Q4: How should I prepare and store my this compound stock solutions and experimental buffers?
A4: To ensure the stability of your solutions, follow these guidelines:
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Use acidic buffers: Prepare your buffers within the recommended pH range of 2.7 to 3.5.
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Protect from light: this compound is light-sensitive. Always store solutions in light-resistant containers (e.g., amber vials) and minimize exposure to light during experiments.
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Refrigerate: Stock solutions and buffered experimental solutions should be stored at refrigerated temperatures (2°C to 8°C) to slow down the degradation process.[4]
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Prepare fresh: It is best practice to prepare solutions fresh on the day of the experiment. If storage is necessary, it should be for the shortest possible duration under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper pH. | 1. Verify the pH of your buffer system. 2. Ensure the pH is within the optimal range of 2.7-3.5. 3. Prepare fresh solutions of this compound in a validated acidic buffer. 4. Protect the solution from light and store it at 2-8°C. |
| Visible precipitate or cloudiness in the solution. | pH of the buffer is too high, leading to decreased solubility and/or degradation. | 1. Measure the pH of the solution. 2. If the pH is outside the acidic range, discard the solution. 3. Prepare a new solution using a freshly prepared and pH-verified acidic buffer. |
| Discoloration of the solution (yellowing). | Degradation of the compound. | 1. Discard the discolored solution. 2. Review your solution preparation and storage procedures to ensure they align with the recommendations (acidic pH, protection from light, refrigeration). |
| Extra peaks appear during HPLC analysis. | The additional peaks are likely degradation products. | 1. Confirm that the retention times of the extra peaks do not correspond to any other components in your sample. 2. Review and optimize your sample preparation and storage conditions to minimize degradation. 3. Consider performing a forced degradation study to identify the retention times of potential degradation products. |
Quantitative Data on pH Stability
While specific kinetic data is limited in publicly available literature, forced degradation studies consistently demonstrate the rapid degradation of this compound in neutral and basic conditions. The following table summarizes the expected stability trends based on available information.
| pH of Buffer | Expected Stability | Observed Effects |
| 2.7 - 3.5 | High | Minimal degradation. Recommended for storage and experiments. |
| 4.0 - 6.0 | Moderate | Gradual degradation may occur over time. |
| > 7.0 | Low | Rapid degradation, leading to significant loss of active compound. |
Experimental Protocols
Protocol 1: Preparation of a pH-Stable this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experimental settings.
Materials:
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This compound powder
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Sterile, pyrogen-free water for injection or HPLC-grade water
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0.1 M Hydrochloric Acid (HCl) or Maleic Acid for pH adjustment
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Calibrated pH meter
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Sterile, light-resistant containers (e.g., amber glass vials)
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Sterile syringe filters (0.22 µm)
Procedure:
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Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile water.
-
Slowly add 0.1 M HCl or maleic acid dropwise while continuously monitoring the pH with a calibrated pH meter.
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Adjust the pH to a final value between 2.7 and 3.5.
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Bring the solution to the final desired volume with sterile water.
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Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-resistant container.
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Store the stock solution at 2-8°C and protect it from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect the presence of degradation products in experimental samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an appropriate ratio (e.g., 70:30 v/v). The pH of the mobile phase should be optimized for good peak shape and separation (e.g., pH 6.5).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 310 nm.[5]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Prepare your experimental samples, ensuring they are appropriately diluted with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound and any potential degradation products.
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Quantify the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Monitor for the appearance of new peaks, which would indicate degradation.
Visualizations
Signaling Pathway of this compound
This compound primarily exerts its effects by acting as an agonist at serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade that leads to smooth muscle contraction.
Caption: Signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow for pH Stability Testing
A typical workflow for assessing the pH stability of this compound involves preparing solutions at different pH values, incubating them under controlled conditions, and analyzing them at various time points using a stability-indicating method like HPLC.
Caption: Workflow for conducting a pH stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. msudenver.edu [msudenver.edu]
- 3. waters.com [waters.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on the integrity of methylergonovine maleate stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of methylergonovine (B92282) maleate (B1232345) stock solutions, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for methylergonovine maleate stock solutions?
A1: To ensure the integrity of this compound stock solutions, they should be stored protected from light in a refrigerator at 2°C to 8°C (36°F to 46°F) for short-term use.[1][2] For long-term storage, temperatures of -20°C are recommended to minimize degradation and epimerization.[3] The solution should be clear and colorless; any discoloration or precipitation may indicate degradation.[1]
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: While specific data on the impact of multiple freeze-thaw cycles on this compound stock solutions is limited, it is a common industry practice to minimize the number of freeze-thaw cycles for all pharmaceutical solutions.[4][5] As a general guideline, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. If repeated use from a frozen stock is unavoidable, it is crucial to perform stability studies to determine the maximum number of cycles that can be tolerated without significant degradation.
Q3: What are the known degradation products of this compound?
A3: this compound can degrade under various conditions, including exposure to light, heat, and basic pH.[6][7][8] Known degradation products include lumiergonovine I and II, lysergic acid, ergonovinine, and iso-lysergic acid.[6][7] Oxidation can also occur, leading to darkening of the solution.[6][7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be light-sensitive.[6] It is crucial to protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil during storage and handling.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: The choice of solvent can impact the stability of this compound. For analytical purposes, solvents such as acetonitrile (B52724) and methanol (B129727) are commonly used.[3] However, for biological experiments, the solvent should be chosen based on its compatibility with the assay and its effect on the stability of the compound. It is important to note that the stability of ergot alkaloids can vary significantly between different solvents.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased potency or inconsistent results in experiments. | Degradation of this compound in the stock solution due to improper storage, repeated freeze-thaw cycles, or exposure to light. | 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. 3. Ensure the stock solution is always protected from light. 4. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Visible particles or discoloration in the stock solution. | Precipitation of the compound due to low solubility at low temperatures or chemical degradation. | 1. Do not use the solution. Discard it according to your institution's guidelines. 2. When preparing a new stock solution, ensure the compound is fully dissolved. Sonication may be helpful. 3. Consider using a different solvent or adjusting the pH if solubility is an issue, but be aware that this may affect stability. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard to confirm the presence of additional peaks. 2. Refer to the known degradation products of this compound to tentatively identify the impurities. 3. Perform forced degradation studies to confirm the identity of the degradation products. |
Impact of Storage Conditions on Ergot Alkaloid Stability
| Ergot Alkaloid | Solvent | Storage Temperature | Stability after 6 Weeks (% remaining) | Epimerization (%) |
| Ergometrine | Acetonitrile | -20°C | >95% | <1% |
| Ergometrine | Acetonitrile | +4°C | ~90% | ~2% |
| Ergometrine | Acetonitrile | +20°C | ~85% | ~5% |
| Ergotamine | Acetonitrile | -20°C | >95% | ~2% |
| Ergotamine | Acetonitrile | +4°C | ~80% | ~10% |
| Ergotamine | Acetonitrile | +20°C | ~60% | ~25% |
| Ergocristine | Acetonitrile | -20°C | >95% | ~3% |
| Ergocristine | Acetonitrile | +4°C | ~75% | ~15% |
| Ergocristine | Acetonitrile | +20°C | ~50% | ~30% |
Data adapted from a study on the stability of major ergot alkaloids.[3] Note that this data does not reflect the impact of repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Assessing the Impact of Freeze-Thaw Cycles on this compound Stock Solutions
This protocol outlines a method to quantify the degradation of this compound in a stock solution subjected to multiple freeze-thaw cycles.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Glacial acetic acid
-
0.45 µm syringe filters
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of a desired concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Ensure the compound is completely dissolved. Sonication may be used if necessary.
-
Protect the solution from light at all times.
3. Freeze-Thaw Cycling:
-
Dispense aliquots of the stock solution into multiple cryovials.
-
Designate a set of vials for each freeze-thaw cycle (e.g., 0, 1, 3, 5, and 10 cycles).
-
Freeze the samples at -20°C for at least 12 hours.
-
Thaw the samples at room temperature until completely liquid.
-
Immediately after thawing, take a sample for analysis from the vials designated for that cycle number.
-
Repeat the freeze-thaw process for the remaining vials until the desired number of cycles is reached.
4. Sample Analysis using HPLC-UV:
-
Chromatographic Conditions: [9][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.5) and acetonitrile (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound.
-
Dilute the samples from each freeze-thaw cycle to fall within the range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
Analyze the samples by HPLC and quantify the concentration of this compound based on the peak area.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining after each freeze-thaw cycle relative to the initial concentration (cycle 0).
-
Plot the percentage remaining as a function of the number of freeze-thaw cycles.
-
Observe the chromatograms for the appearance and increase of any degradation peaks.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics – StabilityStudies.in [stabilitystudies.in]
- 5. microchemlab.com [microchemlab.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of oral liquid preparations of methylergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. benchchem.com [benchchem.com]
Addressing interference from endogenous compounds in methylergonovine maleate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylergonovine (B92282) maleate (B1232345) assays. The information focuses on addressing interference from endogenous compounds to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous compounds that interfere with methylergonovine maleate assays in plasma samples?
A1: The most significant source of endogenous interference in bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), comes from phospholipids (B1166683).[1][2][3] These are major components of cell membranes and are abundant in plasma and serum.[1] Other endogenous substances that can contribute to matrix effects include ions, amino acids, and vitamins.[3]
Q2: How do phospholipids interfere with the analysis of this compound?
A2: Phospholipids can interfere with LC-MS/MS analysis in several ways:
-
Ion Suppression or Enhancement: Co-eluting phospholipids can affect the ionization efficiency of methylergonovine in the mass spectrometer's ion source, leading to a decreased (ion suppression) or increased (ion enhancement) signal.[1][4] This can result in inaccurate quantification of the analyte.[1]
-
Column Fouling: Hydrophobic phospholipids can accumulate on reversed-phase HPLC columns over successive injections.[1] This can lead to increased backpressure, reduced separation efficiency, and changes in selectivity.[1]
-
Altered Analyte Retention: Matrix components can sometimes loosely bind to the analyte, altering its retention time on the chromatography column.[5]
Q3: What are the signs that my this compound assay is being affected by endogenous interference?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification, especially in quality control (QC) samples.
-
Non-linear calibration curves.
-
A decrease in assay sensitivity.
-
Shifts in the retention time of methylergonovine.[5]
-
An increase in system backpressure over time.[1]
Q4: What are the recommended sample preparation techniques to minimize phospholipid interference?
A4: Several sample preparation strategies can effectively remove phospholipids:
-
Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE): This is a robust method for cleaning up samples. PPT removes the bulk of proteins, and a subsequent SPE step can specifically target and remove phospholipids.[6][7]
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products designed for the simultaneous removal of proteins and phospholipids.[1][7][8] They offer a streamlined and efficient workflow.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to separate methylergonovine from interfering phospholipids based on their differential solubility in immiscible solvents.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Drifting Retention Times
Possible Cause: Accumulation of endogenous compounds, such as phospholipids, on the analytical column.[1]
Troubleshooting Steps:
-
Implement a More Rigorous Sample Preparation:
-
Column Washing:
-
Wash the column with a strong organic solvent, such as isopropanol (B130326) or methanol, to remove adsorbed hydrophobic compounds.[9]
-
-
Use a Guard Column:
-
A guard column installed before the analytical column can help trap strongly retained interfering compounds, extending the life of the analytical column.[10]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different sample lots.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Quantify the matrix effect by comparing the response of methylergonovine in a neat solution versus a post-extraction spiked matrix sample.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS for methylergonovine is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement as the analyte.[5]
-
-
Optimize Chromatographic Separation:
-
Adjust the mobile phase composition or gradient to separate the elution of methylergonovine from the regions of significant matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile (B52724), methanol).[8] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to potential matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be time-consuming and require significant method development.[8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts and allows for sample concentration.[6][8] | Requires method development.[8] |
| Phospholipid Removal Plates | A combination of protein precipitation and filtration through a sorbent that retains phospholipids.[1][7] | Simple, fast, and highly effective at removing both proteins and phospholipids.[1][7] | Higher cost per sample compared to PPT. |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal SPE
This protocol describes a general procedure for removing proteins and phospholipids from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the sample for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal SPE plate.
-
Elution: Apply a vacuum to pull the sample through the sorbent. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Methylergonovine Analysis
This is an example of typical LC-MS/MS conditions. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific m/z values for precursor and product ions of methylergonovine and its internal standard should be determined experimentally. |
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for assay issues.
References
- 1. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Methylergonovine Maleate and Oxytocin on Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of methylergonovine (B92282) maleate (B1232345) and oxytocin (B344502) on uterine contractility, supported by experimental data. The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action, efficacy, and experimental considerations for these two critical uterotonic agents.
Introduction
Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, with uterine atony being its most common cause. Uterotonic agents are essential in the prevention and treatment of this condition by stimulating uterine contractions. Oxytocin, a synthetic nonapeptide hormone, is the first-line agent for this purpose. Methylergonovine maleate, a semi-synthetic ergot alkaloid, serves as a potent second-line therapy. While both drugs induce strong uterine contractions, they differ significantly in their mechanisms of action, producing distinct contractile patterns and clinical profiles.
Mechanism of Action and Signaling Pathways
The differential effects of oxytocin and methylergonovine on uterine contractility are rooted in their unique interactions with myometrial cell receptors and the subsequent intracellular signaling cascades they activate.
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) of the rhodopsin-type.[1][2] The activation of the OTR primarily couples to Gαq/11 proteins, initiating a well-defined signaling pathway.[3][4] This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][4][5] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to myometrial muscle contraction.[4] DAG, in turn, activates protein kinase C (PKC), which contributes to sustaining the contraction.[4]
This compound has a broader receptor profile, acting as an agonist at multiple receptor types. Its primary uterotonic effect is mediated through the stimulation of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, and to a lesser extent, alpha-adrenergic receptors on the uterine smooth muscle.[6] Activation of the 5-HT2A receptor, also a Gq-coupled GPCR, is thought to initiate a similar signaling cascade to that of oxytocin, leading to an increase in intracellular calcium. In addition to its serotonergic activity, methylergonovine's agonism at alpha-adrenergic receptors further contributes to smooth muscle contraction.[6] This multi-receptor activity results in a more sustained and powerful, often tetanic, uterine contraction compared to the more rhythmic contractions induced by oxytocin.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Oxytocin Receptor Responsiveness by G Protein-Coupled Receptor Kinase 6 in Human Myometrial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Methylergonovine Maleate and Novel Uterotonic Agents for Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, making the efficacy and safety of uterotonic agents a critical area of research.[1] While methylergonovine (B92282) maleate (B1232345) has been a longstanding second-line treatment for PPH, a new generation of uterotonic agents offers alternative mechanisms of action and potentially improved safety profiles. This guide provides a detailed comparison of methylergonovine maleate with novel agents such as carbetocin, tranexamic acid, and misoprostol (B33685), supported by experimental data and detailed methodologies.
Mechanism of Action and Pharmacokinetics
This compound, a semi-synthetic ergot alkaloid, exerts its primary effect by stimulating serotonin (B10506) (5-HT2A) and alpha-adrenergic receptors in the uterine smooth muscle.[2][3] This dual action leads to a sustained, powerful contraction of the uterus, which helps to control bleeding after childbirth.[2][4] Its onset of action is relatively rapid, occurring within 2-5 minutes after intramuscular injection, and it has a half-life of 30 to 120 minutes.[1][5]
In contrast, novel uterotonic agents operate through different pathways. Carbetocin , a long-acting synthetic analogue of oxytocin (B344502), binds to oxytocin receptors in the myometrium, initiating a cascade of events that leads to uterine contractions.[6] Its heat stability is a significant advantage in resource-limited settings where cold chain storage for oxytocin may be unreliable.[7][8] Tranexamic acid is an antifibrinolytic agent that works by inhibiting the breakdown of blood clots, thereby reducing bleeding.[9][10] It is particularly effective when administered early, within three hours of childbirth.[9][10] Misoprostol , a prostaglandin (B15479496) E1 analogue, induces uterine contractions and can be administered through various routes, including orally and rectally.[11]
Comparative Efficacy and Safety: A Data-Driven Overview
Clinical trials have demonstrated varying efficacy and safety profiles for these agents. The following tables summarize key quantitative data from comparative studies.
| Agent | Dosage and Route of Administration | Efficacy in Reducing PPH (≥500 mL) | Need for Additional Uterotonics | Key Adverse Effects | Contraindications |
| This compound | 0.2 mg IM | Effective as a second-line agent.[12] In one study, prophylactic use with oxytocin lowered PPH incidence to 35% vs 59% with oxytocin alone.[13] | Reduced need for additional uterotonics when used prophylactically with oxytocin (20% vs 55%).[13] | Nausea, vomiting, severe hypertension.[4] | Hypertension, preeclampsia, cardiovascular conditions.[2] |
| Carbetocin | 100 µg IV/IM | A 2018 Cochrane review showed a 28% reduction in PPH risk (≥500 mL) compared to oxytocin alone.[1] A 2022 meta-analysis identified it as the most effective agent in reducing blood loss after cesarean delivery.[1] | Reduced need for additional uterotonics compared to oxytocin in women undergoing cesarean delivery and high-risk vaginal delivery.[1] | Flushing, vomiting, nausea, dizziness, headache.[8] Generally fewer adverse effects compared to methylergonovine. | Cardiovascular disorders, liver or kidney disease, epilepsy.[14] |
| Tranexamic Acid | 1 g IV | The WOMAN trial showed a significant reduction in death due to bleeding (RR 0.81).[9][15] The effect was greatest when given within 3 hours of childbirth (RR 0.69).[9][10] | May decrease the need for uterotonics. | No significant increase in thromboembolic events.[9] | |
| Misoprostol | 600-800 µg oral/rectal | A 2018 Cochrane review found it more effective than placebo in reducing PPH risk (≥1000 mL) by 29%.[1] However, a 2020 review found it less effective than oxytocin for blood loss ≥1000 mL.[1] | One study found no significant difference in the need for third-line therapy compared to methylergonovine (55.5% vs 55%).[16] | Shivering, fever.[17] |
Table 1: Comparison of Efficacy and Safety of Uterotonic Agents
Experimental Protocols: A Methodological Overview
The evaluation of uterotonic agents typically involves double-blind, randomized controlled trials. A common study design is outlined below:
Objective: To compare the efficacy and safety of a novel uterotonic agent against a standard treatment (e.g., methylergonovine or oxytocin) for the prevention or treatment of PPH.
Study Population: Parturients undergoing vaginal or cesarean delivery. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study group and to exclude patients with contraindications to the study drugs.
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or the comparator. Both the participants and the healthcare providers are blinded to the treatment allocation to minimize bias.
Intervention:
-
Prophylactic Trials: The assigned uterotonic is administered immediately after the delivery of the infant.
-
Treatment Trials: The drug is administered after the diagnosis of PPH, often following the failure of a first-line agent like oxytocin.
Primary Outcome Measures:
-
Incidence of PPH (defined as blood loss ≥500 mL or ≥1000 mL).
-
Quantitative blood loss (measured by weighing swabs and drapes).
Secondary Outcome Measures:
-
Need for additional uterotonic agents.
-
Incidence of blood transfusion.
-
Changes in hemoglobin/hematocrit levels.
-
Incidence and severity of adverse effects.
-
Uterine tone assessment.
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the treatment groups.
Visualizing Experimental Design and Signaling Pathways
To further elucidate the comparative aspects, the following diagrams illustrate a typical experimental workflow and the signaling pathways of methylergonovine and carbetocin.
Caption: Comparative Clinical Trial Workflow for Uterotonic Agents.
Caption: Signaling Pathways of Methylergonovine and Carbetocin.
Conclusion
The landscape of uterotonic agents is evolving, with novel drugs offering distinct advantages over traditional therapies. Carbetocin's favorable side effect profile and heat stability make it a strong contender, particularly in specific clinical scenarios and geographical regions.[7] Tranexamic acid presents a unique, non-uterotonic approach to managing PPH by addressing coagulopathy.[15] While misoprostol's efficacy compared to first-line agents is debated, its ease of administration and storage maintain its relevance in certain settings.
This compound remains an effective second-line agent, but its use is tempered by a higher incidence of adverse effects, particularly hypertension.[4] The choice of uterotonic agent should be guided by a thorough understanding of its mechanism of action, efficacy data, safety profile, and the individual patient's clinical context. Further research, including head-to-head clinical trials, is warranted to continue refining best practices for the prevention and treatment of postpartum hemorrhage.
References
- 1. Preventing postpartum hemorrhage with combined therapy rather than oxytocin alone pharmacologic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Methergine: Mechanism of Action [picmonic.com]
- 5. Methergine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. internationalmidwives.org [internationalmidwives.org]
- 8. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranexamic acid for post-partum haemorrhage: What, who and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranexamic acid for post-partum haemorrhage: What, who and when - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What's better: Methergine vs Misoprostol? – meds.is [meds.is]
- 12. Uterotonic Medications: Oxytocin, Methylergonovine, Carboprost, Misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. internationalmidwives.org [internationalmidwives.org]
- 15. The Use of Tranexamic Acid to Prevent Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of rectal misoprostol as second-line therapy for the treatment of primary postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Misoprostol compared with methylergometrine for the prevention of postpartum haemorrhage: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylergonovine and Prostaglandins in Postpartum Hemorrhage Models
For Researchers, Scientists, and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, with uterine atony being the primary cause. The effective management of PPH often relies on the timely administration of uterotonic agents to enhance uterine contractions and control bleeding. Among the second-line agents used when oxytocin (B344502) fails, methylergonovine (B92282) and prostaglandins (B1171923) are mainstays of treatment. This guide provides a head-to-head comparison of their performance in preclinical models, supported by experimental data and detailed methodologies, to inform research and development in this critical area.
Executive Summary
Both methylergonovine and prostaglandins are potent uterotonic agents that effectively induce uterine contractions. Preclinical and clinical evidence suggests that both drug classes are effective in controlling uterine bleeding, though they operate through distinct signaling pathways and may have different efficacy and side-effect profiles. Prostaglandins, such as 15-methyl prostaglandin (B15479496) F2α (carboprost), have been shown in some clinical studies to be more efficacious in reducing blood loss compared to methylergonovine.[1][2] However, methylergonovine may have a better profile in terms of cost and certain adverse reactions.[1] In vitro studies on isolated human myometrium provide a controlled environment to directly compare their contractile effects.
Data Presentation: In Vitro Uterine Contraction
The following table summarizes data from a study comparing the in vitro contractile responses to ergonovine (a potent ergot alkaloid similar to methylergonovine) and prostaglandin F2α (PGF2α) on isolated myometrial strips from pregnant women.
| Parameter | Ergonovine | Prostaglandin F2α (PGF2α) |
| Mechanism of Action | α1-adrenergic and 5-HT2 serotonergic receptor agonist | Prostaglandin F receptor (FP) agonist |
| Motility Index (MI)¹ | Lower than oxytocin | Lower than oxytocin and ergonovine |
| Effect of Prior Oxytocin Exposure | Unaffected | Unaffected |
| Primary Side Effects (Clinical) | Hypertension, nausea, vomiting | Diarrhea, nausea, vomiting, fever |
¹Motility Index is a measure of uterine contractility, calculated as the product of contraction amplitude and frequency. A higher MI indicates a stronger contractile response.
Signaling Pathways
The distinct mechanisms of action of methylergonovine and prostaglandins are rooted in their unique signaling pathways within uterine smooth muscle cells (myocytes).
Methylergonovine Signaling Pathway
Methylergonovine is a partial agonist at α1-adrenergic and serotonergic (5-HT2) receptors.[1] Activation of these G-protein coupled receptors (GPCRs) on the myometrial cell surface initiates a signaling cascade that leads to smooth muscle contraction.
Prostaglandin F2α Signaling Pathway
Prostaglandins, such as PGF2α and its analogue carboprost (B24374) (15-methyl PGF2α), act on the Prostaglandin F (FP) receptor, which is also a GPCR.[1] This interaction similarly leads to an increase in intracellular calcium and subsequent muscle contraction.
Experimental Protocols
In Vitro Myometrial Strip Contraction Assay
This section details a typical methodology for comparing the contractile effects of uterotonic agents on isolated uterine tissue.
Objective: To quantify and compare the dose-dependent contractile response of myometrial tissue to methylergonovine and prostaglandins.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing Cesarean deliveries. Samples are taken from the upper margin of the uterine incision.
-
Tissue Preparation: The biopsies are immediately placed in chilled, oxygenated physiological salt solution (e.g., Krebs solution). Myometrial strips of a standardized size (e.g., 10 mm long x 2 mm wide) are dissected.
-
Experimental Setup: Each strip is mounted vertically in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.
-
Equilibration: The tissue strips are allowed to equilibrate for a set period (e.g., 60 minutes) under a resting tension, with regular washes.
-
Dose-Response Testing: After a stable baseline of spontaneous contractions is achieved, cumulative concentrations of the test agent (methylergonovine or prostaglandin) are added to the organ bath at fixed intervals.
-
Data Analysis: The amplitude and frequency of contractions are recorded. The Motility Index (Amplitude × Frequency) and the Area Under the Curve (AUC) are calculated to quantify the contractile response at each drug concentration.
Animal Models of Postpartum Hemorrhage
While direct head-to-head comparisons of methylergonovine and prostaglandins in animal PPH models are not extensively reported in the literature, various animal models are used to study PPH and the effects of uterotonic agents. These models typically involve inducing a state of uterine atony and measuring subsequent blood loss.
-
Rodent Models (Rat, Guinea Pig): These models are advantageous due to their cost-effectiveness and well-characterized reproductive physiology. PPH can be induced by administering nitric oxide donors or β-adrenergic agonists to relax the uterus after delivery. The efficacy of uterotonics is then assessed by measuring total blood loss.
-
Large Animal Models (Swine, Sheep): These models offer greater anatomical and physiological similarity to humans. Uterine blood flow can be directly measured, and intrauterine pressure catheters can be placed to quantify uterine contractions in response to drug administration. An extracorporeal perfusion model of a swine uterus has been used to assess the dose-dependent effects of PGF2α on intrauterine pressure.
Conclusion
Both methylergonovine and prostaglandins are effective second-line agents for the management of postpartum hemorrhage, inducing strong uterine contractions through distinct Gq-protein coupled receptor pathways. While clinical data suggests prostaglandins like 15-methyl PGF2α may be more efficacious in reducing blood loss, in vitro studies are crucial for dissecting the specific contractile properties of these agents on myometrial tissue. The further use of standardized in vitro and in vivo PPH models will be critical for the development of novel uterotonics with improved efficacy and safety profiles.
References
- 1. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Methylergonovine Maleate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantitative determination of methylergonovine (B92282) maleate (B1232345) in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation of these techniques, summarizing their performance based on key validation parameters to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
| Validation Parameter | HPLC [1] | HPTLC (Representative) | UV-Vis Spectrophotometry (Representative) |
| Linearity Range | 12 - 28 µg/mL[1] | 100 - 700 ng/band | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9979[1] | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 99.0% - 100.0%[1] | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2%[1] | < 3% | < 2% |
| Limit of Detection (LOD) | 1.471 µg/mL[1] | < 50 ng/band | < 1 µg/mL |
| Limit of Quantification (LOQ) | 4.4588 µg/mL[1] | < 100 ng/band | < 5 µg/mL |
| Specificity | High (Separates from degradation products) | Moderate to High (Dependent on mobile phase) | Low (Interference from excipients possible) |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is highly specific and sensitive for the quantification of methylergonovine maleate.
1. Chromatographic Conditions:
-
Instrument: Shimadzu HPLC system with UV detector.[1]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Ammonium acetate (B1210297) buffer (pH 6.5, adjusted with glacial acetic acid) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 310 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
2. Standard Solution Preparation:
-
Accurately weigh about 49.6 mg of this compound reference standard and dissolve in 50 mL of the mobile phase to obtain a stock solution.[1]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (12-28 µg/mL).[1]
3. Sample Preparation (for Injection Formulation):
-
Take 2.5 mL of the injection formulation and transfer it to a 25 mL volumetric flask.[1]
-
Add 10 mL of the mobile phase as a diluent and sonicate to dissolve the drug completely.[1]
-
Make up the volume to 25 mL with HPLC grade water.[1]
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes before injecting the solutions.[1]
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound. The following is a representative protocol.
1. Chromatographic Conditions:
-
Instrument: CAMAG HPTLC system with a TLC scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water (75:25:3, v/v/v).
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 20 minutes.
-
Development: Ascending development to a distance of 8 cm.
-
Detection Wavelength: Densitometric scanning at 312 nm.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Apply different volumes of the stock solution to the HPTLC plate to obtain a series of bands with concentrations in the range of 100-700 ng/band.
3. Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Extract a quantity of the powder equivalent to a known amount of this compound with methanol.
-
Filter the extract and apply a suitable volume to the HPTLC plate.
4. Analysis:
-
Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.
-
Develop the plate in the saturated chamber.
-
Dry the plate and perform densitometric scanning at the specified wavelength.
-
Quantify the drug in the sample by comparing the peak area of the sample with the calibration curve obtained from the standards.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This is a simple and rapid method suitable for the routine quality control of this compound, although it is less specific than chromatographic methods.
1. Instrument and Parameters:
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 310 nm.[1]
-
Solvent: Methanol or 0.1 N Hydrochloric Acid.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 10-60 µg/mL).
3. Sample Preparation (for Tablets):
-
Weigh and powder a number of tablets.
-
Dissolve a quantity of the powder equivalent to a known amount of this compound in the solvent.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the solvent to a concentration within the calibration range.
4. Analysis:
-
Measure the absorbance of the standard and sample solutions at 310 nm against a solvent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Methodology Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
References
A Comparative Analysis of Methylergonovine and Carbetocin Side Effect Profiles in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of methylergonovine (B92282) and carbetocin (B549339), focusing on data derived from animal studies. While direct comparative preclinical studies on the side effect profiles of these two uterotonic agents are limited, this document synthesizes available pharmacokinetic and pharmacodynamic data from various animal models to offer insights for researchers in drug development and related fields. The information is supplemented with findings from human studies to provide a broader context where animal data is sparse.
Executive Summary
Methylergonovine, an ergot alkaloid, and carbetocin, a synthetic analogue of oxytocin (B344502), are both potent uterotonic agents used to prevent and treat postpartum hemorrhage. However, their distinct mechanisms of action suggest different side effect profiles. Methylergonovine's broader receptor activity, particularly on adrenergic and serotonergic receptors, contributes to a higher incidence of cardiovascular side effects, such as hypertension. In contrast, carbetocin's high specificity for the oxytocin receptor is associated with a more favorable side effect profile, primarily related to vasodilation, such as hypotension and flushing. This guide delves into the available animal data that underpins these clinical observations.
Pharmacological Mechanisms and Signaling Pathways
The differing side effect profiles of methylergonovine and carbetocin can be attributed to their distinct interactions with various receptor systems.
Carbetocin Signaling Pathway: Carbetocin primarily acts on oxytocin receptors in the uterine smooth muscle. This interaction initiates a signaling cascade through Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to sustained uterine contractions.
Methylergonovine Signaling Pathway: Methylergonovine exhibits a more complex pharmacology, acting as a partial agonist at α-adrenergic and serotonin (B10506) (5-HT) receptors, in addition to its effects on dopamine (B1211576) receptors. Its uterotonic effect is primarily mediated through α1-adrenergic receptors, which, similar to oxytocin receptors, are coupled to the Gq/11-PLC-IP3-DAG pathway. However, its simultaneous activation of these receptors in other tissues, such as vascular smooth muscle, leads to its characteristic side effects.
Comparative Pharmacokinetics in Animal Models
The pharmacokinetic properties of methylergonovine and carbetocin have been investigated in several animal species. These studies reveal differences in absorption, distribution, metabolism, and elimination that can influence their side effect profiles.
| Parameter | Methylergonovine | Carbetocin | Animal Model(s) |
| Half-life (t½) | 1.2-1.7 min (α-phase), 27.3-93.2 min (β-phase)[1] | 17.2 min[2][3][4] | Rabbit[1], Horse[2][3][4] |
| ~0.5-2 hours (elimination)[5] | 0.85 hours[6] | General[5], Cow[6] | |
| Bioavailability (IM) | Increased to 78% during delivery[7][8] | >80% (cows), ~35% (gilts)[6] | Human (extrapolated)[7][8], Cow, Gilt[6] |
| Onset of Action (IV) | Immediate[7][8] | Not specified in animal studies | Human (extrapolated)[7][8] |
| Onset of Action (IM) | 2-5 minutes[7][8] | Not specified in animal studies | Human (extrapolated)[7][8] |
| Metabolism | Primarily hepatic[5][7] | Not extensively detailed in animal studies | General[5][7] |
Side Effect Profiles: Insights from Preclinical and Clinical Data
Direct comparative animal studies on the side effects of methylergonovine and carbetocin are scarce. Therefore, this section integrates findings from single-drug animal studies and comparative human clinical trials to build a comprehensive picture.
Cardiovascular Effects
Methylergonovine: Animal studies have not been a primary focus for cardiovascular side effect profiling of methylergonovine, with more data coming from human use. Methylergonovine is known to cause vasoconstriction, which can lead to hypertension[8][9]. This is a direct consequence of its agonist activity at α-adrenergic and serotonin receptors on vascular smooth muscle. In rare cases, this vasoconstriction can lead to more severe cardiovascular events such as myocardial ischemia and infarction[10][11].
Carbetocin: Animal studies in horses have shown carbetocin to be well-tolerated with only minor localized sweating observed in one out of five horses and no other major adverse reactions.[12] Human studies indicate that carbetocin can cause hypotension due to vasodilation, a known effect of oxytocin receptor activation.[13] A study comparing carbetocin to a combination of oxytocin and methylergonovine found that carbetocin was associated with a lower incidence of side effects.[14] Another human study noted that both carbetocin and oxytocin can cause a drop in blood pressure.[13]
Gastrointestinal and Other Side Effects
Methylergonovine: Common side effects reported in humans include abdominal pain, which is likely related to its potent uterotonic effect.[15] Nausea and vomiting are also reported.[9]
Carbetocin: In human trials, nausea and flushing are among the most frequently reported side effects.[13] However, some studies suggest a lower incidence of nausea and vomiting with carbetocin compared to methylergonovine.[9][16]
Experimental Protocols
Detailed methodologies from key animal pharmacokinetic studies are provided below to aid in the design of future comparative research.
Methylergonovine Pharmacokinetics in Rabbits
-
Study Objective: To determine the plasma concentration and uterine response to intravenously administered methylergonovine.
-
Animal Model: Rabbits.
-
Drug Administration: Single intravenous injections of 0.05, 0.1, and 0.2 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-injection.
-
Analytical Method: Plasma concentrations of methylergonovine were determined by radioimmunoassay.
-
Pharmacodynamic Assessment: The mean maximal response in the rabbit uterus in situ was measured.
-
Key Findings: Methylergonovine disappeared rapidly from the plasma with a mean alpha half-life of 1.2-1.7 minutes and a beta half-life of 27.3-93.2 minutes. A steep dose-response curve for uterine contraction was observed.[1]
Carbetocin Pharmacokinetics in Cows and Gilts
-
Study Objective: To study the pharmacokinetics of carbetocin after intravenous (IV) and intramuscular (IM) administration.
-
Animal Models: Cows and gilts.
-
Drug Administration: A single IV or IM injection of carbetocin.
-
Sample Collection: Blood samples were collected at predetermined intervals.
-
Analytical Method: Blood samples were assessed by oxytocin radioimmunoassay.
-
Pharmacokinetic Analysis: Parameters were calculated using a noncompartmental model.
-
Key Findings: Carbetocin was absorbed and eliminated rapidly in both species. The bioavailability after IM administration was over 80% in cows but lower (35%) in gilts, suggesting the IV route is preferable for gilts.[6]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a comparative preclinical study on the side effects of methylergonovine and carbetocin.
Conclusion and Future Directions
The available evidence from animal pharmacokinetics and extrapolated human data suggests that carbetocin has a more favorable side effect profile than methylergonovine, primarily due to its higher receptor specificity. The cardiovascular risks, particularly hypertension, associated with methylergonovine are a direct result of its broader activity on adrenergic and serotonergic systems.
There is a clear need for direct, head-to-head comparative studies in animal models to systematically evaluate the side effect profiles of these two important drugs. Such studies should focus on cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram changes, as well as other potential adverse effects. This research would provide invaluable data for drug development and help to refine the clinical use of these agents in preventing postpartum hemorrhage.
References
- 1. Pharmacokinetics of methylergometrine (methylergonovine) in the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound Injection: Package Insert / Prescribing Info [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound AND THE RISK OF MYOCARDIAL ISCHEMIA AND INFARCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and the risk of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Methylergonovine and Ergometrine: Duration of Action and Clinical Implications
A detailed examination of the pharmacokinetic and pharmacodynamic profiles of two key uterotonic agents, methylergonovine (B92282) and ergometrine, reveals subtle but significant differences in their duration of action and clinical effects. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Both methylergonovine and ergometrine are ergot alkaloids widely used in obstetrics to prevent and treat postpartum hemorrhage by inducing strong uterine contractions. Their primary mechanism of action involves direct stimulation of uterine smooth muscle, as well as vasoconstriction.[1] While chemically similar, their pharmacokinetic properties differ, leading to variations in their clinical application and duration of effect.
Pharmacokinetic Profile: A Quantitative Comparison
The duration of action of a drug is intrinsically linked to its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The following table summarizes the key pharmacokinetic parameters for methylergonovine and ergometrine.
| Pharmacokinetic Parameter | Methylergonovine | Ergometrine |
| Bioavailability | Oral: ~60%[2][3], IM: ~78%[2][3] | Oral: Highly variable (34-117%)[1][4] |
| Onset of Action | Oral: 5-10 minutes[2][3], IM: 2-5 minutes[2][3], IV: Immediate[2][3] | Oral: 5-15 minutes[1], IM: 2-7 minutes[5], IV: Immediate to 1 minute[5] |
| Time to Peak Plasma Concentration (Tmax) | Oral: 1.12 ± 0.82 hours[2][3], IM: 0.41 ± 0.21 hours[2][3] | Oral: Variable, with a lag time of 0.4 to 28 minutes[4] |
| Elimination Half-life (t½) | Biphasic: Initial phase (IV): 1-5 minutes[1], Terminal phase (IV): 0.5-2 hours[1], Mean elimination half-life (IM): 3.39 hours (range 1.5 to 12.7 hours)[3] | Biphasic (IV): Initial phase: ~10 minutes[1][6], Terminal phase: ~2 hours[1][6]. Oral: 1.90 +/- 0.16 hours[4] |
| Duration of Uterine Contractions | Oral/IM: ≥3 hours[1], IV: ~45 minutes[1] | IM: ≥3 hours[5], IV: ~45 minutes[5] |
| Metabolism | Extensive first-pass hepatic metabolism[2][7] | Primarily hepatic, via hydroxylation and glucuronic acid conjugation[5][8] |
| Excretion | Principally in feces and bile; minimal urinary excretion[1] | Mainly in feces via bile[8] |
Mechanism of Action: Signaling Pathways
Both methylergonovine and ergometrine exert their uterotonic effects by acting as partial agonists at α-adrenergic and serotonergic (5-HT2) receptors on uterine smooth muscle.[9][10] This interaction initiates a signaling cascade that leads to increased intracellular calcium concentrations, resulting in powerful and sustained uterine contractions.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol to determine the pharmacokinetic profile of these drugs is as follows:
1. Study Design: A randomized, open-label study in healthy female volunteers or postpartum women.
2. Drug Administration: A single dose of methylergonovine or ergometrine is administered via the intended route (oral, intramuscular, or intravenous).
3. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
4. Plasma Analysis: Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a radioimmunoassay.[11][12]
5. Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, using non-compartmental or compartmental analysis.
6. Uterine Contraction Monitoring: In postpartum women, uterine activity is monitored using an intrauterine pressure catheter or external tocodynamometry to assess the onset, duration, and intensity of uterine contractions.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and bioavailability of oral ergometrine in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Ergometrine | ergot alkaloid | CAS# 60-79-7 | InvivoChem [invivochem.com]
- 7. mims.com [mims.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. A comparative study of methylergonovine and 15-methyl prostaglandin F2α in active management of third stage of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methergine: Mechanism of Action [picmonic.com]
- 11. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergometrine and methylergometrine tablets are not stable under simulated tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Methylergonovine Maleate's Receptor Binding Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of methylergonovine (B92282) maleate (B1232345) against other commonly used uterotonic agents. The information herein is supported by experimental data to aid in the understanding of its pharmacological effects and to guide further research and development.
Comparative Receptor Binding Affinities
Methylergonovine is a semi-synthetic ergot alkaloid that exerts its uterotonic effects through interaction with a variety of neurotransmitter receptors. Its complex pharmacology is characterized by its affinity for serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes. Understanding this binding profile is crucial for elucidating its mechanism of action and predicting potential off-target effects.
This section summarizes the available quantitative data on the binding affinities (Ki, Kd, or EC50 in nM) of methylergonovine and its key alternatives—oxytocin (B344502), carboprost (B24374) tromethamine, and misoprostol—at various G-protein coupled receptors (GPCRs). A lower value indicates a higher binding affinity.
| Receptor Subtype | Methylergonovine/Ergonovine (Ki/Kd/EC50 in nM) | Oxytocin (Ki in nM) | Carboprost Tromethamine | Misoprostol |
| Serotonin Receptors | ||||
| 5-HT1A | High Affinity[1] | - | - | - |
| 5-HT1E | <100[1] | - | - | - |
| 5-HT2A | High Affinity[1] | - | - | - |
| 5-HT2C | High Affinity[1] | - | - | - |
| Dopamine Receptors | ||||
| D2 | 47 (EC50)[1] | - | - | - |
| Adrenergic Receptors | ||||
| α1 | 410 (Kd)[1][2] | - | - | - |
| Oxytocin/Vasopressin Receptors | ||||
| Oxytocin (OT) | - | 0.75[3] | - | - |
| Vasopressin V1a | - | 2.99[3] | - | - |
| Vasopressin V1b | - | >1000[4] | - | - |
| Vasopressin V2 | - | 1940[3] | - | - |
| Prostaglandin (B15479496) Receptors | ||||
| Prostaglandin F (FP) | - | - | Primary Target | - |
| Prostaglandin E3 (EP3) | - | - | ~10-fold lower affinity than FP[5] | Primary Target |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays . These assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (e.g., a drug) and its receptor. The following is a generalized protocol for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., methylergonovine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., methylergonovine maleate).
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the filters.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that saturates all specific binding sites.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the receptor preparation and the radioligand to the desired concentrations in assay buffer.
-
-
Assay Incubation:
-
In a multi-well plate, add the following to each well in triplicate:
-
Receptor preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (or buffer for total binding, or non-specific binding control).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Visualizations
To further elucidate the processes involved in determining receptor binding affinity and the subsequent cellular signaling, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Gq-coupled signaling pathway leading to muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Methylergonovine Maleate with Other Oxytocics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methylergonovine (B92282) maleate (B1232345) when used in combination with other common oxytocic agents for the prevention and treatment of postpartum hemorrhage (PPH). The synergistic effects are evaluated based on available clinical and experimental data, with a focus on quantitative outcomes and underlying pharmacological mechanisms.
Introduction to Oxytocic Synergy
Postpartum hemorrhage remains a leading cause of maternal mortality and morbidity globally, with uterine atony being the primary cause.[1] The use of uterotonic agents is a cornerstone of PPH management. While oxytocin (B344502) is the first-line therapy, the synergistic or additive effects of combining different classes of oxytocics are of significant interest for enhancing efficacy, particularly in high-risk patients or in cases of refractory uterine atony.[1][2] Methylergonovine maleate, a semi-synthetic ergot alkaloid, is a potent uterotonic agent that is often used as a second-line therapy.[2][3] This guide evaluates the evidence for its synergistic use with oxytocin, misoprostol (B33685), and carbetocin (B549339).
Mechanisms of Action: Signaling Pathways
The synergistic effects of these drug combinations can be understood by examining their distinct and overlapping signaling pathways, all of which ultimately lead to increased intracellular calcium concentrations in myometrial cells, resulting in uterine contraction.
This compound
Methylergonovine exerts its uterotonic effects by acting on multiple receptor types, primarily α-adrenergic, serotonergic (5-HT), and dopaminergic receptors on the uterine smooth muscle.[4] This multi-receptor engagement leads to a sustained and powerful uterine contraction.[5]
Oxytocin and Carbetocin
Oxytocin and its long-acting analogue, carbetocin, bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[6][7] This binding primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium, which stimulates uterine contractions.[6][8]
Prostaglandins (Misoprostol)
Misoprostol is a synthetic analogue of prostaglandin (B15479496) E1 (PGE1) that binds to prostaglandin E2 (EP) receptors. Activation of these receptors, particularly EP1 and EP3 subtypes in the myometrium, also leads to increased intracellular calcium and uterine contractions.[1]
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials comparing this compound in combination with other oxytocics.
This compound + Oxytocin
The combination of methylergonovine and oxytocin is a common and well-studied approach for the prevention and treatment of PPH.
| Outcome Measure | Methylergonovine + Oxytocin Group | Oxytocin Alone Group | Relative Risk (RR) / Mean Difference | Citation |
| Need for Additional Uterotonics | 20% | 55% | RR 0.4 (95% CI, 0.2 to 0.6) | [9][10][11] |
| Satisfactory Uterine Tone | 80% | 41% | RR 1.9 (95% CI, 1.5 to 2.6) | [9][10][11] |
| Incidence of PPH (>1000 mL) | 35% | 59% | RR 0.6 (95% CI, 0.4 to 0.9) | [9][10][11] |
| Mean Quantitative Blood Loss | 967 mL | 1315 mL | Mean Difference 348 mL (95% CI, 124 to 572) | [9][10][11] |
| Need for Blood Transfusion | 5% | 23% | RR 0.2 (95% CI, 0.1 to 0.6) | [10] |
Side Effects: The combination of ergometrine and oxytocin is associated with a higher incidence of vomiting and hypertension compared to oxytocin alone.[1] Methylergonovine is contraindicated in patients with hypertension and pre-eclampsia.[7]
This compound + Misoprostol
Direct comparative data on the synergistic use of methylergonovine and misoprostol for PPH is limited. However, some studies provide insights into their combined efficacy in related gynecological applications and their individual performance.
| Outcome Measure | Methylergonovine + Misoprostol Group | Misoprostol Alone Group | p-value / Success Rate | Citation |
| Success Rate in Medical Abortion | 93.33% | 83.33% | - | [12] |
| Mean Rate of RPOC Expulsion (Lower is better) | 11.73 ± 12.86 | 19.07 ± 14.31 | p = 0.013 | [12] |
| Pain Severity (Lower is better) | Significantly less pain | - | p = 0.004 | [12] |
Individual Drug Comparison for PPH Prevention:
| Outcome Measure | Methylergometrine Group | Misoprostol Group | p-value / RR | Citation |
| Incidence of PPH | 4.3% | 8.3% | p = 0.57 | [13] |
| Need for Additional Oxytocics | 4.4% | 12.8% | p = 0.065 | [13] |
| Mean Blood Loss | 179.3 mL | 241.3 mL | p < 0.05 | |
| Shivering | 8.5% | 42% | p < 0.0001 | [13] |
| Fever (>38°C) | 3% | 34% | p < 0.0001 | [13] |
While a direct synergistic benefit for PPH is not well-quantified in the available literature, the combination has shown promise in other areas of uterine evacuation.[12] Individually, methylergonovine appears more effective at reducing blood loss than misoprostol, but is associated with more side effects like nausea and vomiting, whereas misoprostol is more frequently associated with shivering and fever.[13]
This compound + Carbetocin
There is a lack of clinical trials directly evaluating the synergistic effects of combining methylergonovine and carbetocin. However, studies comparing carbetocin to methylergonovine (or a combination of methylergonovine and oxytocin) provide some context.
| Outcome Measure | Carbetocin Group | Methylergonovine (+ Oxytocin) Group | Finding | Citation |
| Mean Blood Loss | Significantly less | - | Carbetocin more effective | [6] |
| Need for Additional Uterotonics | Significantly lower | - | Carbetocin more effective | [4] |
| Side Effects (Nausea, Vomiting) | Lower incidence | Higher incidence | Carbetocin better tolerated | [4] |
| Hemodynamic Stability | More stable | Less stable (potential for hypertension with methylergonovine) | Carbetocin has a more favorable hemodynamic profile | [7][9] |
Carbetocin, a long-acting oxytocin analogue, has demonstrated superiority over methylergonovine in reducing postpartum blood loss and is associated with fewer side effects.[4] Given that both are potent uterotonics, their combined use would require careful consideration of the potential for uterine hyperstimulation and is not a standard clinical practice.
Experimental Protocols
In Vitro Uterine Contractility Assays
These assays are crucial for pre-clinical evaluation of the uterotonic or tocolytic potential of new compounds and for studying the mechanisms of action of existing drugs.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained with informed consent from women undergoing cesarean section.
-
Tissue Preparation: Fine strips of myometrium are dissected and mounted in organ baths.
-
Experimental Setup: The tissue strips are placed in chambers perfused with temperature-controlled, oxygenated physiological saline solution. One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Data Acquisition: The transducer records the force of contraction, and various parameters such as frequency, amplitude, and duration of contractions are analyzed.
-
Drug Application: After a period of stabilization to achieve spontaneous contractions, drugs (e.g., oxytocin, methylergonovine, or their combination) are added to the bath in a cumulative or non-cumulative manner to generate dose-response curves.
Clinical Measurement of Postpartum Blood Loss
Accurate measurement of blood loss is essential for the diagnosis of PPH and for evaluating the efficacy of uterotonic agents in clinical trials.
Methodologies:
-
Visual Estimation: This is the most common but least accurate method, often leading to underestimation of blood loss, especially with larger volumes.
-
Direct Collection: Using calibrated collection drapes or bags placed under the patient to collect all blood lost after delivery. This is a more objective method.
-
Gravimetric Method: This involves weighing all blood-soaked materials (swabs, pads, drapes) and subtracting their known dry weight. The difference is converted to a volume (1 g ≈ 1 mL of blood). This is considered a more accurate quantitative method.
-
Spectrophotometry: A laboratory-based method that measures hemoglobin concentration in a known volume of fluid to calculate blood loss. This is highly accurate but not typically used for real-time clinical management.
For robust clinical trials, quantitative methods such as direct collection and the gravimetric method are preferred over visual estimation to ensure accurate and reliable data.
Conclusion
The synergistic use of this compound with other oxytocics, particularly oxytocin, is supported by strong clinical evidence for the prevention and management of postpartum hemorrhage. This combination significantly reduces the need for additional uterotonic agents, improves uterine tone, and lowers the incidence of PPH compared to oxytocin alone.
The evidence for combining methylergonovine with misoprostol for PPH is less direct, though their individual profiles suggest potential for additive effects. However, the increased incidence of side effects with both agents, albeit different in nature, requires careful consideration.
The combination of methylergonovine with carbetocin is not well-studied. Given that carbetocin has shown superiority over methylergonovine in several key outcomes and possesses a better safety profile, it is often considered an alternative rather than a synergistic partner.
Future research should focus on well-designed, randomized controlled trials to directly evaluate the synergistic potential and safety of combining methylergonovine with misoprostol for PPH, and to explore specific clinical scenarios where such combinations might be most beneficial.
References
- 1. Preventing postpartum hemorrhage with combined therapy rather than oxytocin alone pharmacologic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uterotonic Medications: Oxytocin, Methylergonovine, Carboprost, Misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. Sublingual misoprostol versus methylergometrine for active management of the third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of misoprostol with and without methylergometrine and oxytocin in outpatient medical abortion: a phase III randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Misoprostol compared with methylergometrine for the prevention of postpartum haemorrhage: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrcog.org [ijrcog.org]
- 12. ijrcog.org [ijrcog.org]
- 13. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of different methylergonovine maleate salt forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the stability of methylergonovine (B92282) maleate (B1232345), a critical factor for researchers, scientists, and professionals in drug development. While direct comparative stability data between different salt forms of methylergonovine is not extensively available in public literature, this document consolidates the existing knowledge on the stability of the widely used maleate salt form. It also offers insights into the general principles of how different salt forms can influence the physicochemical properties of an active pharmaceutical ingredient (API).
Introduction to Methylergonovine and the Importance of Salt Form
Methylergonovine is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage. Its therapeutic efficacy is intrinsically linked to its chemical stability. The maleate salt of methylergonovine is commonly used in pharmaceutical formulations due to its improved stability over the ergonovine base.[1] However, like many ergot alkaloids, methylergonovine maleate is susceptible to degradation under various environmental conditions, which can impact its potency and safety.[1][2] Understanding these degradation pathways and stability profiles is crucial for developing robust and effective dosage forms.
Stability Profile of this compound
This compound is sensitive to several environmental factors, including heat, light, humidity, and pH.[1][3]
Key Stability Considerations:
-
pH: The stability of methylergonovine in aqueous solutions is pH-dependent, with degradation occurring under basic conditions.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1] However, one study demonstrated that adrenaline hydrochloride and this compound remained stable for one year when stored at room temperature.[4] Injectable solutions are typically recommended to be stored under refrigeration (2-8°C).
-
Light: Exposure to light can lead to degradation. Therefore, protection from light is essential during storage.
-
Oxidation: The maleate salt can oxidize and darken in the presence of oxygen.[1]
-
Humidity: Moisture can affect the stability of the solid form of the drug.
Quantitative Stability Data
While direct comparative data is scarce, the following table summarizes the known stability of a specific crystalline form of this compound under stressed conditions as described in patent literature.
| Stress Condition | Duration | Observation | Reference |
| High Temperature (60°C) | 10 days | No appreciable increase in impurities. | CN105125481A, CN105055361A, CN105085514B |
| High Humidity | 10 days | No appreciable increase in impurities. | CN105085514B |
| High Illumination (4500Lx) | 10 days | No appreciable increase in impurities. | CN105125481A, CN105055361A |
| Room Temperature | 1 year | No appreciable increase in impurities. | CN105125481A |
Theoretical Comparison of Salt Forms on Stability
The choice of a salt form is a critical step in drug development and can significantly influence the stability, solubility, and bioavailability of an API. While specific comparative data for methylergonovine salts is limited, the following principles generally apply:
-
Hygroscopicity: Different salt forms exhibit varying degrees of hygroscopicity (the tendency to absorb moisture from the air). Higher hygroscopicity can lead to physical instability (e.g., deliquescence) and chemical degradation, especially for moisture-sensitive compounds.
-
Melting Point and Crystal Lattice Energy: Salts with higher melting points and greater crystal lattice energy are often more physically stable.
-
pH of the Microenvironment: The salt form can influence the pH of the local environment, which can in turn affect the degradation rate of a pH-sensitive drug.
-
Polymorphism: Different salts of the same API, or even different polymorphic forms of the same salt, can have distinct crystal structures. These different arrangements of molecules in the crystal lattice can lead to significant differences in physical and chemical stability.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following are detailed protocols for key experiments.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze the sample by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to UV light (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 312 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathways of Methylergonovine
Caption: Known degradation products of methylergonovine.[1]
Conclusion
The stability of this compound is a multifaceted issue influenced by pH, temperature, light, and humidity. While this guide provides a comprehensive overview of the stability of the maleate salt form, the lack of publicly available, direct comparative studies with other salt forms highlights a knowledge gap. Future research focusing on a head-to-head comparison of the stability of different methylergonovine salts and polymorphs would be of significant value to the pharmaceutical community, enabling a more informed selection of the optimal salt form for development. The experimental protocols and degradation pathways outlined herein provide a solid foundation for such research and for the development of stable and effective methylergonovine-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of (methyl)ergometrine in tropical climates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and Validating the Uterotonic Action of Methylergonovine Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylergonovine (B92282) maleate's mechanism of action with alternative uterotonic agents. It is designed to assist researchers in replicating and validating published findings by providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Analysis of Receptor Binding and Uterine Contraction
Methylergonovine maleate (B1232345), a semi-synthetic ergot alkaloid, exerts its primary uterotonic effect by acting as an agonist at serotonin (B10506) (5-HT) and α-adrenergic receptors on uterine smooth muscle. This interaction initiates a signaling cascade that leads to forceful and sustained uterine contractions, making it effective in the prevention and treatment of postpartum hemorrhage.
Receptor Binding Affinities
The affinity of a drug for its receptor is a critical determinant of its potency. While specific Ki values for methylergonovine at its primary targets are not consistently reported across publicly available literature, data for the closely related ergot alkaloid, ergonovine, and other ergots provide valuable comparative insights. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki/Kd, nM) | Dopamine D2 Receptor (Ki/EC50, nM) | Reference |
| Ergonovine | High Affinity | 410 (Kd) | 47 (EC50) | [1] |
| Ergotamine | High Affinity | Data not readily available | Data not readily available | [1] |
| Bromocriptine | Agonist activity | Antagonist activity | High Affinity | [1] |
Note: The experimental conditions for determining these values, such as tissue source and radioligand used, can vary between studies, potentially influencing the results.[2]
In Vitro Uterine Smooth Muscle Contraction
The functional consequence of receptor binding is the contraction of uterine smooth muscle. In vitro studies comparing the efficacy of methylergonovine to other uterotonic agents often use the motility index (amplitude × frequency of contractions) as a key metric.
| Uterotonic Agent | Concentration Range | Primary Outcome Measure | Key Findings | Reference |
| Methylergonovine | 10⁻¹⁰ to 10⁻⁵ M | Motility Index | Less potent than oxytocin (B344502) in inducing myometrial contractions in tissue from both laboring and non-laboring women. | [1] |
| Oxytocin | 10⁻¹⁰ to 10⁻⁵ M | Motility Index | Induces superior myometrial contractions compared to ergonovine. Prior in vivo exposure to oxytocin can reduce subsequent in vitro response. | [1] |
| Misoprostol | 10⁻¹⁰ to 10⁻⁵ M | Motility Index | Less potent than oxytocin in inducing myometrial contractions. | [1] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a generalized competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
Objective: To quantify the binding affinity of methylergonovine maleate and its alternatives to the 5-HT2A and α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or α1-adrenergic receptor.
-
Radioligand: e.g., [³H]ketanserin for 5-HT2A receptors or [³H]prazosin for α1-adrenergic receptors.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., mianserin (B1677119) for 5-HT2A).
-
Test compounds: this compound and other ergot alkaloids or uterotonic agents.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
In Vitro Uterine Smooth Muscle Contraction Assay
This protocol describes a method for measuring the contractility of isolated uterine smooth muscle strips in response to uterotonic agents.
Objective: To compare the potency and efficacy of this compound and its alternatives in inducing uterine smooth muscle contraction.
Materials:
-
Myometrial tissue biopsies obtained from consenting patients undergoing cesarean section.
-
Krebs-Ringer bicarbonate solution, aerated with 95% O₂ / 5% CO₂.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Test compounds: this compound, oxytocin, etc.
Procedure:
-
Tissue Preparation: Dissect myometrial biopsies into longitudinal strips (e.g., 2 x 10 mm).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply an initial tension (e.g., 1-2 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with regular changes of the bath solution, until stable spontaneous contractions are observed.
-
Drug Administration: Add the test compounds to the organ baths in a cumulative, concentration-dependent manner. Allow sufficient time at each concentration for the response to stabilize.
-
Data Recording: Continuously record the isometric contractions of the muscle strips.
-
Data Analysis:
-
Measure the amplitude and frequency of contractions at baseline and in the presence of each drug concentration.
-
Calculate the motility index (amplitude × frequency).
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of each compound.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Methylergonovine initiates uterine contraction primarily through the Gq protein-coupled receptor (GPCR) pathway.
Caption: Signaling pathway of this compound in uterine smooth muscle cells.
Experimental Workflow for In Vitro Validation
The following workflow outlines the key steps for validating the uterotonic effects of this compound in a laboratory setting.
Caption: Workflow for in vitro validation of uterotonic drug effects.
Alternative Uterotonic Agents
A comprehensive understanding of methylergonovine's mechanism of action is enhanced by comparing it to other clinically used uterotonics.
-
Oxytocin: A peptide hormone that acts on specific oxytocin receptors, which are also Gq-coupled, leading to uterine contractions. It is the first-line agent for the prevention of postpartum hemorrhage.
-
Misoprostol: A synthetic prostaglandin (B15479496) E1 analog that binds to prostaglandin receptors, stimulating uterine contractions. It is heat-stable and can be administered via multiple routes.
-
Carboprost Tromethamine: A synthetic prostaglandin F2α analog that induces strong myometrial contractions. It is typically used as a second-line agent when oxytocin and methylergonovine are ineffective or contraindicated.
-
Tranexamic Acid: An antifibrinolytic agent that does not directly cause uterine contraction but prevents excessive bleeding by inhibiting the breakdown of fibrin (B1330869) clots.
By providing this comparative data and detailed methodologies, this guide aims to support the scientific community in the continued investigation and validation of the pharmacological properties of this compound and other essential uterotonic drugs.
References
Safety Operating Guide
Navigating the Disposal of Methylergonovine Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of methylergonovine (B92282) maleate (B1232345), ensuring the protection of both laboratory personnel and the environment.
Regulatory Classification of Methylergonovine Maleate
To ensure proper disposal, it is crucial to first understand the regulatory classification of this compound. Based on current regulations:
-
DEA Controlled Substance: this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1]
-
EPA Hazardous Waste: this compound is not explicitly listed as a P-list or U-list hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5][6][7][8][9]
However, the responsibility for determining if a waste is hazardous at the time of disposal lies with the generator of the waste. Therefore, an assessment for hazardous characteristics is a mandatory step.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
Step 1: Hazardous Waste Determination
Even though this compound is not a listed hazardous waste, it must be evaluated for the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).[1][10][11][12]
-
Ignitability: Assess if the waste has a flashpoint below 140°F (60°C). This compound is not flammable.
-
Corrosivity: Determine if the waste has a pH of less than or equal to 2, or greater than or equal to 12.5, or if it corrodes steel.[1][10] this compound is not corrosive.
-
Reactivity: Evaluate if the waste is unstable, reacts violently with water, or generates toxic gases.[1][11] this compound is not reactive.
-
Toxicity: This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10][11] A waste is considered toxic if it contains any of the 40 specific contaminants at concentrations equal to or greater than the regulatory limits. While a Safety Data Sheet (SDS) for this compound states it is "toxic if swallowed," this does not automatically classify it as a RCRA toxic hazardous waste. The determination must be based on the TCLP.
For most laboratory settings, it is unlikely that this compound waste will exhibit any of these characteristics. Therefore, it can typically be managed as a non-hazardous pharmaceutical waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. Do not mix it with other chemical waste streams.
-
Container Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the full chemical name, "this compound."
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.
Step 3: Storage
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Disposal
The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[3][5][13][14]
-
Do Not Sewer: Do not dispose of this compound down the drain. The EPA has a nationwide ban on the sewering of hazardous pharmaceutical waste, and it is strongly discouraged for non-hazardous pharmaceuticals to prevent contamination of waterways.
-
Engage a Licensed Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed medical and chemical waste disposal company. Follow your institution's procedures for requesting a waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| DEA Classification | Not a controlled substance | [1] |
| EPA P/U List | Not listed | [2][3][4][5][6][7][8][9] |
| Corrosivity (pH) | Hazardous if ≤ 2 or ≥ 12.5 | [1][10] |
| Ignitability (Flashpoint) | Hazardous if < 140°F (60°C) | [11] |
| Recommended Disposal | Incineration | [3][5][13][14] |
Experimental Protocols
The primary "experiment" in this context is the hazardous waste determination, specifically the Toxicity Characteristic Leaching Procedure (TCLP), which would be conducted by a certified laboratory if there is reason to believe the waste may be toxic.
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
-
Sample Collection: A representative sample of the this compound waste is collected.
-
Extraction Fluid Selection: The pH of the waste determines which of the two extraction fluids is used.
-
Extraction: The waste sample is mixed with the extraction fluid in a specialized extraction vessel.
-
Agitation: The vessel is rotated end-over-end for 18 hours to simulate leaching in a landfill.
-
Filtration: The resulting liquid extract is separated from the solid waste via filtration.
-
Analysis: The liquid extract is then analyzed to determine the concentration of the 40 specified contaminants.
-
Comparison: The analytical results are compared to the regulatory limits set forth in 40 CFR §261.24. If any contaminant concentration exceeds the limit, the waste is classified as a toxic hazardous waste.
Disposal Workflow
Caption: Disposal decision workflow for this compound waste.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. usbioclean.com [usbioclean.com]
- 4. michigan.gov [michigan.gov]
- 5. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 6. secureadrug.com [secureadrug.com]
- 7. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. epa.gov [epa.gov]
- 11. actenviro.com [actenviro.com]
- 12. epa.gov [epa.gov]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
